Product packaging for 4-Chloro-6-piperidin-1-ylpyrimidine(Cat. No.:CAS No. 1722-14-1)

4-Chloro-6-piperidin-1-ylpyrimidine

Cat. No.: B157618
CAS No.: 1722-14-1
M. Wt: 197.66 g/mol
InChI Key: MJONHQHUVJXBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-piperidin-1-ylpyrimidine is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyrimidine ring core substituted with a chloro group and a piperidine moiety, a structure commonly associated with the synthesis of more complex active pharmaceutical ingredients (APIs). Compounds with this core structure are of significant interest in medicinal chemistry, particularly as precursors or impurities in the development of substances like Minoxidil and its related analogues . As a building block, this chloropyrimidine is used by researchers to explore structure-activity relationships and to develop new synthetic pathways. It is essential for quality control and analytical testing in API development, serving as a reference standard to ensure product purity and regulatory compliance . Our product is supplied with comprehensive supporting documentation, including a Certificate of Analysis (CoA) to guarantee its identity and purity. Strictly for research and development purposes in a controlled laboratory setting. This product is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN3 B157618 4-Chloro-6-piperidin-1-ylpyrimidine CAS No. 1722-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJONHQHUVJXBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344564
Record name 4-chloro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-14-1
Record name 4-chloro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis based on established methodologies, and discusses its potential biological significance within the broader context of substituted pyrimidines.

Core Properties and Data

This compound is a substituted pyrimidine with the chemical formula C₉H₁₂ClN₃. The presence of the reactive chloro group and the piperidine moiety makes it a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1722-14-1[1]
Molecular Formula C₉H₁₂ClN₃[1][2]
Molecular Weight 197.67 g/mol [2]
Melting Point 78-79 °C[3]
Boiling Point (Predicted) 341.4 ± 27.0 °C[3]
Density (Predicted) 1.234 ± 0.06 g/cm³[3]
Physical Form Solid[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with piperidine. Below is a detailed experimental protocol adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 140 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Diagram 1: Synthetic Pathway for this compound

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction 4,6-Dichloropyrimidine->Reaction Piperidine Piperidine Piperidine->Reaction This compound This compound Reaction->this compound K2CO3, DMF, 140 °C

Caption: Synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons and the piperidine ring protons. The chemical shifts and coupling constants would be characteristic of the structure.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and piperidine rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 197.08 for [M]⁺ and 198.08 for [M+H]⁺). The isotopic pattern for one chlorine atom should be observable.
FTIR Characteristic absorption bands for C-Cl, C-N, and aromatic C-H stretching vibrations.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.

The structural features of this compound suggest its potential as a kinase inhibitor. The pyrimidine core can mimic the adenine of ATP, and the substituents at the 4- and 6-positions can be tailored to achieve specific interactions within the ATP-binding pocket of various kinases.

Diagram 2: General Kinase Inhibition Workflow

G cluster_0 In Vitro Screening cluster_1 Hit Validation & Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Kinase Panel Kinase Panel Kinase Panel->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling SAR Studies SAR Studies Selectivity Profiling->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: Workflow for Kinase Inhibitor Discovery.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based kinase inhibitors, this compound could potentially modulate signaling pathways implicated in cell proliferation, survival, and angiogenesis. Further experimental validation is required to identify specific kinase targets and elucidate the mechanism of action.

Diagram 3: Hypothetical Kinase Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Phosphorylation Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound This compound This compound->Receptor Tyrosine Kinase Inhibition

Caption: Potential Inhibition of a Kinase Pathway.

Conclusion

This compound is a readily accessible synthetic intermediate with physicochemical properties that make it an attractive starting point for the development of novel bioactive molecules. While specific biological data is limited, its structural similarity to known kinase inhibitors suggests that it and its derivatives warrant further investigation as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development efforts in this area.

References

An In-depth Technical Guide to 4-Chloro-6-piperidin-1-ylpyrimidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. Furthermore, potential biological activities and signaling pathway interactions are discussed in the context of structurally related pyrimidine derivatives that have been investigated for various therapeutic applications. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a substituted pyrimidine with a chlorine atom at the 4-position and a piperidine ring attached at the 6-position.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₉H₁₂ClN₃Structural Composition
Molecular Weight197.67 g/mol Calculated from atomic weights
AppearanceWhite to off-white crystalline solidAnalogy to similar pyrimidine derivatives
Melting Point80 - 120 °CEstimation based on related compounds
Boiling Point> 300 °CEstimation based on related compounds
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in waterBased on predicted lipophilicity and structure
LogP2.0 - 3.0Estimation from structure (partition coefficient)
pKa3-4 (pyrimidine N), 8-9 (piperidine N)Estimated from similar functional groups

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a dichloropyrimidine with piperidine.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 4,6-dichloropyrimidine and involves a direct reaction with piperidine.

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution 4,6-Dichloropyrimidine->Reaction Piperidine Piperidine Piperidine->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of similar piperidinyl-pyrimidine compounds, such as the synthesis of Minoxidil from a chloropyrimidine precursor.[2][3][4]

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or excess Piperidine)

  • Base (e.g., Triethylamine, Potassium Carbonate, if not using excess piperidine)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Piperidine: Add piperidine (1.1 to 2 equivalents) to the solution. If not using excess piperidine as the solvent, add a non-nucleophilic base (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the base) has formed, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the pyrimidine ring protons and the piperidine ring protons. The pyrimidine protons will likely appear as singlets or doublets in the aromatic region (δ 7.0-9.0 ppm). The piperidine protons will show characteristic multiplets in the aliphatic region (δ 1.5-4.0 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine and piperidine rings. The carbon atoms of the pyrimidine ring will appear in the downfield region (δ 150-170 ppm), while the piperidine carbons will be in the upfield region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-Cl bond, C=N and C=C stretching vibrations of the pyrimidine ring, and C-H stretching and bending vibrations of the piperidine and pyrimidine rings.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.67 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound suggests several avenues for its application in drug discovery and development. The pyrimidine core is a well-known pharmacophore present in numerous biologically active compounds.

Chemical Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activities

While the biological activity of this compound itself has not been reported, many substituted pyrimidines exhibit a wide range of pharmacological effects, including but not limited to:

  • Anticancer Activity: Many pyrimidine derivatives have been developed as anticancer agents, often by targeting kinases involved in cell signaling pathways.

  • Antiviral and Antimicrobial Activity: The pyrimidine scaffold is a key component of several antiviral and antimicrobial drugs.

  • Central Nervous System (CNS) Activity: Certain substituted pyrimidines have shown activity as CNS modulators.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in disease. For instance, many small molecule kinase inhibitors targeting pathways like the MAPK/ERK or PI3K/Akt pathways contain a pyrimidine core.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Phosphorylation Target 4-Chloro-6-piperidin- 1-ylpyrimidine (Hypothetical Inhibitor) Target->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of related pyrimidine derivatives. The reactive chlorine atom offers a handle for further chemical modification, paving the way for the development of novel compounds with potential therapeutic applications. Future research should focus on the synthesis and thorough characterization of this compound, followed by screening against various biological targets to uncover its pharmacological profile.

References

In-Depth Technical Guide: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine (CAS No: 42487-70-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a reactive chlorine atom and a piperidine moiety, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details for the research and development community.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 42487-70-7[1]
Molecular Formula C₁₀H₁₄ClN₃[1]
Molecular Weight 211.69 g/mol [1]
IUPAC Name 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine[1]
Boiling Point 421.8±48.0 °C (Predicted)[2]
Density 1.239±0.06 g/cm³ (Predicted)[2]
pKa 14.94±0.10 (Predicted)[2]

Synthesis and Experimental Protocols

The synthesis of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine typically involves the reaction of a dichlorinated pyrimidine precursor with piperidine. The following is a representative experimental protocol based on common synthetic strategies for analogous compounds.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a readily available pyrimidine precursor. The workflow involves the initial formation of a di-substituted pyrimidine followed by a nucleophilic substitution to introduce the piperidine moiety.

G A 2,4-Dichloro-6-methylpyrimidine C Reaction Vessel (Solvent, Base) A->C B Piperidine B->C D Nucleophilic Aromatic Substitution C->D E 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine D->E F Purification (e.g., Chromatography) E->F

Caption: General workflow for the synthesis of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Piperidine

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • To a solution of 2,4-dichloro-6-methylpyrimidine (1 equivalent) in an anhydrous solvent, add a suitable base (1.1 equivalents).

  • Slowly add piperidine (1 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) two times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine.

Chemical Reactivity and Applications

The primary utility of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine in drug discovery and materials science stems from the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This chlorine can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The chloro group is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, which is a key strategy in the development of new pharmaceutical agents.

G cluster_0 Reactants A 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine C Reaction Conditions (Base, Solvent, Heat) A->C B Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) B->C D Substituted Pyrimidine Derivative C->D SNAr Reaction

Caption: Generalized scheme of nucleophilic substitution reactions.

Potential Applications in Drug Discovery

While specific biological activities for 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine itself are not extensively documented in publicly available literature, its structural motifs are present in molecules with a range of therapeutic applications. For instance, substituted pyrimidines are known to exhibit anticancer, antiviral, and antimicrobial properties. The piperidine moiety is also a common feature in many biologically active compounds. Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates.

Safety and Handling

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine for researchers and professionals in the field of drug development and chemical synthesis. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in the laboratory.

References

In-Depth Technical Guide on 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and potential biological relevance, supported by experimental data and procedural outlines.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on its molecular formula.

PropertyValue
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
IUPAC Name 4-Chloro-6-(piperidin-1-yl)pyrimidine
CAS Number Not available
Canonical SMILES C1CCN(CC1)C2=CC(=NC=N2)Cl
Monoisotopic Mass 197.07197 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. A common starting material is a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position allows for selective substitution.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the non-nucleophilic base (1.1 equivalents) to the solution, followed by the slow, dropwise addition of piperidine (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A logical workflow for the synthesis and purification is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 4,6-Dichloropyrimidine reaction Reaction with Piperidine & Base start->reaction evaporation Solvent Evaporation reaction->evaporation chromatography Column Chromatography evaporation->chromatography characterization NMR & MS Analysis chromatography->characterization end End Product: this compound characterization->end

Synthetic Workflow for this compound

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer: As inhibitors of various kinases.

  • Antimicrobial: Targeting essential enzymes in bacteria and fungi.

  • Antiviral: Interfering with viral replication processes.

  • Anti-inflammatory: Modulating inflammatory pathways.

The biological activity of substituted pyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring. The chloro and piperidinyl groups on this compound will dictate its specific interactions with biological targets. For instance, the piperidine moiety can influence solubility and receptor binding, while the chlorine atom can act as a leaving group in covalent interactions or contribute to hydrophobic interactions.

Given that many pyrimidine derivatives act as enzyme inhibitors, a hypothetical signaling pathway that could be modulated by such a compound is illustrated below. This diagram represents a generic kinase signaling cascade, a common target for pyrimidine-based drugs.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression inhibitor This compound (Potential Inhibitor) inhibitor->kinase1 Inhibition

Hypothetical Inhibition of a Kinase Signaling Pathway

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound. This guide serves as a foundational resource for professionals engaged in the exploration of novel pyrimidine derivatives for therapeutic applications.

References

An In-depth Technical Guide on 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

While direct experimental solubility data is unavailable, other key physical and chemical properties have been reported. These properties are essential for handling, storage, and experimental design. A Safety Data Sheet for the compound indicates a melting point of 78-79°C and a boiling point of 341.4°C at 760 mmHg.[1]

Table 1: Physicochemical Properties of 4-Chloro-6-piperidin-1-ylpyrimidine

PropertyValueSource
CAS Number 1722-14-1[1][2][3][4][5]
Molecular Formula C₉H₁₂ClN₃[2][3]
Molecular Weight 197.67 g/mol [3]
Appearance Solid[1][5]
Melting Point 78-79°C[1]
Boiling Point 341.4°C at 760 mmHg[1]
Water Solubility Data not available[1]
pKa Data not available

Experimental Protocols

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common method in heterocyclic chemistry involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile.[6][7] In this case, the chlorine atom at the 4-position of a dichloropyrimidine is substituted by piperidine. The 4- and 6-positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack.[8]

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Addition of Nucleophile: Add piperidine (1.1 to 1.2 equivalents) to the solution. An excess of the amine can also be used as the solvent and base.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), to scavenge the HCl byproduct.[9]

  • Reaction Condition: Heat the reaction mixture to a temperature ranging from 80°C to 140°C.[9] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Although data for the target compound is unavailable, researchers can determine its solubility using a standardized shake-flask method. This protocol measures the equilibrium solubility of a compound, which is a critical parameter in drug discovery.[10][11][12]

Protocol:

  • Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[10]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent to the vial.[10]

  • Equilibration: Seal the vials and place them in a shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved compound.[10][12]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed to pellet the excess solid, followed by careful removal of the supernatant, or by filtration through a low-binding filter plate (e.g., 0.22 µm).[12]

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Analysis: Analyze the clear, saturated filtrate and the calibration standards by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[11][13]

  • Calculation: Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve. The resulting value is the thermodynamic solubility, typically expressed in µg/mL or µM.[13]

Visualized Workflows and Pathways

The following diagram illustrates the proposed synthetic route for this compound from 4,6-dichloropyrimidine and piperidine.

G reactant1 4,6-Dichloropyrimidine reaction_step Nucleophilic Aromatic Substitution reactant1->reaction_step reactant2 Piperidine reactant2->reaction_step product This compound reaction_step->product Solvent (e.g., DMF) Base (e.g., K₂CO₃) Heat

Plausible synthesis of this compound.

Pyrimidine derivatives are known to act as inhibitors of various protein kinases.[14] A plausible mechanism of action for compounds like this compound could involve the inhibition of key signaling pathways often dysregulated in cancer, such as the MAPK/ERK pathway.[14][15][16] This pathway regulates cell proliferation, differentiation, and survival.[15]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

References

4-Chloro-6-piperidin-1-ylpyrimidine physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on closely related compounds and analogous synthetic procedures to provide a foundational resource for researchers.

Core Physical and Chemical Characteristics

PropertyValueSource
CAS Number 1722-14-1[1][2]
Molecular Formula C₉H₁₂ClN₃[1][2]
Molecular Weight 197.67 g/mol [1]
Physical Form Solid[1]
Purity ~95-96% (as commercially available)[1][3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. However, spectral information for key precursors, such as 4,6-dichloropyrimidine, can be useful for characterization during synthesis.

Synthesis of this compound

A definitive, published experimental protocol specifically for the synthesis of this compound is not available. However, based on established methods for the synthesis of related aminopyrimidines, a plausible synthetic route involves the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with piperidine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for regioselective monosubstitution under controlled conditions.

Experimental Protocol: Inferred Synthesis

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[4]

Objective: To synthesize this compound from 4,6-dichloropyrimidine and piperidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in DMF.

  • Addition of Reagents: Add potassium carbonate (3 equivalents) to the solution, followed by the slow addition of piperidine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

Synthesis_Workflow Figure 1: Inferred Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Piperidine Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Temperature 120-140°C Temperature->Reaction Workup Aqueous Work-up & Extraction (Water, Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product This compound Purification->Product

Caption: Inferred Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrimidine and piperidine moieties are common pharmacophores found in a wide range of biologically active compounds.

  • Pyrimidine Derivatives: The pyrimidine nucleus is a core component of nucleobases and is found in numerous compounds with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[5]

  • Piperidine Derivatives: The piperidine ring is a prevalent scaffold in medicinal chemistry, present in drugs targeting the central nervous system and exhibiting activities such as anticancer and antimicrobial effects.[6][7][8][9]

Given its structure, this compound may serve as a valuable intermediate for the synthesis of more complex molecules for biological screening. The presence of a reactive chlorine atom allows for further functionalization, enabling the creation of libraries of compounds for drug discovery programs. Researchers may explore its potential as a building block for developing novel therapeutic agents.

References

The Elusive Mechanism of Action: A Technical Overview of 4-Chloro-6-piperidin-1-ylpyrimidine and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Chloro-6-piperidin-1-ylpyrimidine is a substituted pyrimidine that holds significant interest for researchers and drug development professionals. While a detailed, experimentally validated mechanism of action for this specific molecule remains to be fully elucidated in publicly available literature, its structural features and the activities of closely related analogs suggest a promising role as a versatile synthetic intermediate and a potential modulator of key biological pathways, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing parallels from structurally similar compounds to infer its potential mechanisms and applications.

Physicochemical Properties and Synthetic Utility

This compound belongs to the class of heterocyclic organic compounds. The pyrimidine core, a fundamental building block in numerous biologically active molecules, is substituted with a chlorine atom at the 4-position and a piperidine ring at the 6-position. The chlorine atom serves as a reactive handle for nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1] This synthetic versatility allows for the introduction of various functional groups to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

The piperidine moiety can influence the compound's solubility, lipophilicity, and binding interactions with biological targets. The overall physicochemical properties of this compound are predicted to be favorable for drug-like characteristics, including membrane permeability, which is a crucial factor for oral bioavailability.

Inferred Mechanism of Action: A Focus on Kinase Inhibition

While direct experimental evidence for the specific biological targets of this compound is limited, the broader family of pyrimidine derivatives is well-established for its role in targeting protein kinases.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a competitive inhibitor at the ATP-binding site of various kinases.

Based on the activity of analogous compounds, it is hypothesized that this compound may function as an inhibitor of one or more protein kinases. The specific kinase or kinase family targeted would be dependent on the three-dimensional conformation of the molecule and its interactions with the amino acid residues within the kinase's active site.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for pyrimidine-based kinase inhibitors. This represents a potential, but not confirmed, mechanism of action for this compound.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Synthesis and Derivatization Workflow

The primary utility of this compound in a research and development setting is as a scaffold for the creation of new chemical entities. The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the systematic modification of the molecule.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and subsequent derivatization of this compound.

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Intermediate This compound Start->Intermediate + Piperidine Derivative Substituted (piperidin-1-yl)pyrimidine Derivatives Intermediate->Derivative Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amines, Thiols) Evaluation Biological Evaluation Derivative->Evaluation

Caption: Synthetic utility of this compound.

Quantitative Data and Experimental Protocols: A Call for Further Research

A comprehensive search of the scientific literature and patent databases did not yield specific quantitative data, such as IC50 or EC50 values, for this compound. Similarly, detailed experimental protocols for assays involving this specific compound are not publicly available. The tables below are presented as templates that researchers could utilize to structure their findings once such data is generated.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)Assay TypeReference
Kinase AData not availablee.g., In vitro radiometric assay-
Kinase BData not availablee.g., Cellular phosphorylation assay-
Kinase CData not availablee.g., FRET-based assay-

Table 2: Hypothetical Cellular Activity

Cell LineAssay TypeEndpointEC50 (µM)Reference
Cancer Cell Line XProliferationCell ViabilityData not available-
Cancer Cell Line YApoptosisCaspase ActivityData not available-

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While its precise mechanism of action is yet to be defined, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on a systematic biological evaluation of this compound, including broad kinase screening and cellular assays, to identify its primary molecular targets and elucidate its mechanism of action. The generation of robust quantitative data will be critical in determining the therapeutic potential of this compound and its derivatives. The development of detailed experimental protocols will be essential for the reproducibility and advancement of these research efforts.

References

A Comprehensive Technical Review of 4-Chloro-6-piperidin-1-ylpyrimidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies for related pyrimidine derivatives and the known biological activities of the piperidinyl-pyrimidine scaffold, this document outlines a proposed synthesis, summarizes key physicochemical properties, and explores potential therapeutic applications, particularly in the realm of kinase inhibition.

Introduction

Pyrimidine-based scaffolds are fundamental building blocks in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a piperidine moiety can further enhance the pharmacological profile of these molecules. This compound, as a derivative, holds promise as a versatile intermediate for the synthesis of more complex molecules and as a potential bioactive compound in its own right. This guide serves as a foundational resource for researchers engaged in the exploration and development of novel pyrimidine-based therapeutics.

Synthesis and Mechanism

The synthesis of this compound is predicated on the nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the functionalization of halopyrimidines.[4] The electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide by a nucleophile.

Proposed Synthetic Route

The primary route to this compound involves the reaction of 4,6-dichloropyrimidine with piperidine. In this reaction, one of the chlorine atoms on the pyrimidine ring is substituted by the piperidine nucleophile. Given the symmetrical nature of 4,6-dichloropyrimidine, the initial substitution can occur at either the 4- or 6-position, leading to the same monosubstituted product.

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Reaction 4,6-Dichloropyrimidine->Reaction Piperidine Piperidine Piperidine->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on standard procedures for SNAr reactions with dichloropyrimidines.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Base (e.g., triethylamine or potassium carbonate)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the base (1.1 equivalents) to the solution, followed by the dropwise addition of piperidine (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with an organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes key physicochemical properties, with some values being computationally predicted.

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃-
Molecular Weight 197.66 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in most organic solvents (predicted)-
pKa Not available-

Potential Therapeutic Applications and Signaling Pathways

Derivatives of pyrimidine are well-established as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[5][6] The 4-chloro-pyrimidine moiety can act as a "warhead" for covalent inhibition by reacting with a cysteine residue in the kinase active site through an SNAr mechanism.[5]

Hypothetical Target: Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1/HPK1)

Given the prevalence of pyrimidine-based kinase inhibitors, a plausible biological target for this compound is a member of the mitogen-activated protein kinase (MAPK) signaling cascade. For instance, Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation and an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immunity.

Proposed Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the T-cell receptor (TCR) signaling pathway and the potential point of intervention for an HPK1 inhibitor. By inhibiting HPK1, the downstream signaling that leads to the dampening of the T-cell response can be blocked, thereby promoting a more robust anti-tumor immune response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP76 ZAP70->SLP76 HPK1 HPK1 SLP76->HPK1 Downstream_Signaling Downstream Signaling (e.g., AP-1 activation) SLP76->Downstream_Signaling HPK1->Downstream_Signaling Negative Regulation Inhibitor This compound Inhibitor->HPK1 Inhibition T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation

Caption: Potential inhibition of the HPK1 signaling pathway.

Conclusion

This compound is a molecule of significant interest for drug discovery and development. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of related compounds. The proposed synthetic route via nucleophilic aromatic substitution is robust and amenable to laboratory-scale production. The potential of this compound and its derivatives to act as kinase inhibitors, particularly in the context of cancer immunotherapy, warrants further investigation. This technical guide serves as a starting point for researchers to unlock the full therapeutic potential of this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-piperidin-1-ylpyrimidine is a substituted pyrimidine that holds potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structural similarity to known biologically active molecules, including kinase inhibitors and compounds targeting other key cellular pathways, suggests a range of possible applications. These application notes provide a detailed, albeit hypothetical, experimental protocol for its use in preliminary biological screening and a plausible synthetic route based on established chemical reactions for analogous compounds. The information is intended to serve as a foundational guide for researchers initiating studies with this compound.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively available in public literature, its synthesis can be inferred from established protocols for similar pyrimidine derivatives. A common and effective method involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with piperidine.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)
Melting Point Not determined

Experimental Protocols

The following protocols are based on methodologies reported for structurally related compounds and are provided as a starting point for experimental design.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from 4,6-dichloropyrimidine and piperidine.

Materials:

  • 4,6-dichloropyrimidine

  • Piperidine

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 mmol) in an anhydrous solvent (10 mL), add piperidine (1.1 mmol) and a base such as triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C) and monitor the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).[1]

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield pure this compound.[1]

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Dissolve 4,6-dichloropyrimidine in anhydrous solvent add_reagents Add piperidine and base start->add_reagents react Stir at room temperature or reflux add_reagents->react monitor Monitor by TLC react->monitor cool Cool to room temperature monitor->cool dilute Dilute with ethyl acetate cool->dilute wash Wash with water and brine dilute->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Silica gel column chromatography dry->chromatography product Pure this compound chromatography->product

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

Given that many pyrimidine derivatives function as kinase inhibitors, this protocol outlines a general method to screen this compound against a panel of kinases.[1][2]

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant kinases of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Positive control inhibitor

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound or control to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM) for this compoundPositive Control IC₅₀ (nM)
Kinase A5010
Kinase B25050
Kinase C>1000100

Note: The data in this table is purely illustrative and for demonstration purposes only.

Potential Signaling Pathway Involvement

Based on the activity of similar compounds, this compound could potentially modulate signaling pathways implicated in cell proliferation, survival, and inflammation. A plausible, yet unverified, target could be a protein kinase within a critical signaling cascade.

Diagram 2: Hypothetical Inhibition of a Cellular Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase receptor->kinase1 kinase2 Target Kinase kinase1->kinase2 downstream Downstream Effector kinase2->downstream proliferation Cell Proliferation downstream->proliferation inhibitor This compound inhibitor->kinase2

Caption: A potential mechanism of action where the compound inhibits a key kinase.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The provided protocols for its synthesis and hypothetical biological evaluation are intended to facilitate further research into its potential applications. It is important to note that these are generalized procedures and may require optimization for specific experimental conditions. All work with this and any new chemical entity should be performed with appropriate safety precautions.

References

Application Notes and Protocols: 4-Chloro-6-piperidin-1-ylpyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Chloro-6-piperidin-1-ylpyrimidine is a specialized chemical intermediate. The following application notes and protocols are based on established principles of pyrimidine chemistry and provide a guide to its plausible synthesis and application, as direct literature on this specific compound is limited. These protocols should be adapted and optimized by researchers based on their specific experimental context.

Introduction

This compound is a heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring a reactive chloro-substituent on the pyrimidine ring and a piperidine moiety, offers multiple avenues for synthetic diversification. The electron-deficient nature of the pyrimidine ring activates the chlorine atom at the 4-position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, enabling the construction of diverse molecular scaffolds for drug discovery and materials science.

The piperidine group can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may also play a role in directing biological activity through interactions with target proteins. This combination of a reactive handle and a modulating functional group makes this compound a valuable intermediate for medicinal chemists and synthetic researchers.

Plausible Synthesis of this compound

A likely synthetic route to this compound involves the sequential nucleophilic substitution of 4,6-dichloropyrimidine. The first substitution with piperidine is generally regioselective for the 6-position under controlled conditions.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

Reaction Scheme:

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in DCM or MeCN at 0 °C, add triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • Slowly add piperidine (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Quantitative Data (Hypothetical):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g) or Volume (mL)Yield (%)
4,6-Dichloropyrimidine148.9810.01.49 g-
Piperidine85.1510.51.04 mL-
Triethylamine101.1912.01.67 mL-
This compound197.67--~85%

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in nucleophilic aromatic substitution and cross-coupling reactions to generate more complex, polysubstituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position can be readily displaced by a variety of nucleophiles.

This reaction allows for the synthesis of 4-amino-6-piperidin-1-ylpyrimidine derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol:

  • To a reaction vial, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data (Hypothetical):

ReagentRoleMoles (mmol)Mass (mg) or Volume (µL)
This compoundSubstrate0.598.8
AnilineNucleophile0.655.9
Pd₂(dba)₃Catalyst0.019.2
XantphosLigand0.0211.6
Cs₂CO₃Base1.0325.8
TolueneSolvent-2 mL
Product Yield

This reaction yields 4-thioether-substituted pyrimidines.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a base such as K₂CO₃ (1.5 eq).

  • Add the desired thiol (1.1 eq) and stir the mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Hypothetical):

ReagentRoleMoles (mmol)Mass (mg) or Volume (µL)
This compoundSubstrate1.0197.7
ThiophenolNucleophile1.1121.2
K₂CO₃Base1.5207.3
DMFSolvent-5 mL
Product Yield
Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent can also participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form C-C bonds.

This reaction introduces an aryl or vinyl group at the 4-position.

Experimental Protocol:

  • In a microwave vial, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as aqueous Na₂CO₃ (2 M, 3.0 eq).

  • Add a solvent system, typically dioxane or a mixture of toluene/ethanol.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Hypothetical):

ReagentRoleMoles (mmol)Mass (mg) or Volume (µL)
This compoundSubstrate0.598.8
Phenylboronic acidCoupling Partner0.7591.5
Pd(PPh₃)₄Catalyst0.02528.9
Na₂CO₃ (2 M)Base1.50.75 mL
DioxaneSolvent-3 mL
Product Yield

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.

experimental_workflow start 4,6-Dichloropyrimidine + Piperidine synthesis Nucleophilic Substitution start->synthesis TEA, DCM 0°C to RT intermediate This compound synthesis->intermediate Purification snar SNA_r_ Reaction (e.g., Amination, Thiolation) intermediate->snar Nucleophile, Base (Heat) coupling Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate->coupling Boronic Acid, Pd Catalyst Base, Heat product1 4-Substituted-6-piperidin-1-ylpyrimidine (Diverse Scaffolds) snar->product1 coupling->product1 signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrimidine Derivative (Synthesized) Inhibitor->MEK

Application Notes and Protocols: 4-Chloro-6-piperidin-1-ylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-piperidin-1-ylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its pyrimidine core is a common feature in numerous therapeutic agents, and the presence of a reactive chlorine atom at the 4-position, along with the piperidine moiety at the 6-position, provides strategic points for molecular elaboration. This allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged scaffold in drug discovery. The applications of this and structurally related pyrimidine derivatives span various therapeutic areas, including oncology, inflammation, and cardiovascular diseases.

Key Applications in Medicinal Chemistry

1. Kinase Inhibitors:

The pyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of this compound can be synthesized to target various kinases that are often dysregulated in cancer and other diseases. The piperidine group can influence solubility and cell permeability, while the chlorine atom serves as a handle for introducing different substituents that can interact with the kinase active site. For instance, substitution of the chlorine with various amine-containing fragments can lead to potent inhibitors of kinases such as Aurora Kinase and Janus Kinase (JAK).

2. Na+/H+ Exchanger (NHE-1) Inhibitors:

Derivatives of 4-(piperidin-1-yl)pyrimidine have been investigated as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1).[1] NHE-1 is a membrane protein involved in intracellular pH regulation and has been implicated in cardiovascular diseases such as ischemia-reperfusion injury and heart failure. The piperidine and pyrimidine moieties are key structural features for achieving high affinity and selectivity for NHE-1.

3. Antiviral Agents:

The pyrimidine core is also found in several antiviral drugs. Piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] These compounds exhibit significant activity against wild-type HIV-1 by binding to an allosteric site on the reverse transcriptase enzyme.

4. Anticancer Agents:

Beyond kinase inhibition, pyrimidine derivatives have shown broader anticancer activities. They can be incorporated into molecules designed to inhibit cell proliferation, induce apoptosis, and act as antiangiogenic agents.[3] The versatility of the this compound scaffold allows for the development of compounds with diverse mechanisms of anticancer action.

Quantitative Data Summary

The following table summarizes the biological activity of various compounds derived from or structurally related to the this compound scaffold.

Compound ID/ReferenceTargetAssay TypeIC50 (µM)% InhibitionNotes
9t [1]NHE-1Biological Assay0.0065-Highly potent and selective NHE-1 inhibitor.
4 [4]PIM-1 KinaseBiochemical Assay0.011497.8%Potent PIM-1 kinase inhibitor with significant cytotoxicity against MCF-7 cells (IC50 = 0.57 µM).
10 [4]PIM-1 KinaseBiochemical Assay0.017294.6%Potent PIM-1 kinase inhibitor.
CC-509 [5]SYKBiochemical Assay0.22-Inhibits IgE-mediated β-hexosaminidase from LAD2 cells.
10k [6]KRAS-G12DEnzymatic Assay0.009-Potent enzymatic inhibitor.
10c [6]Panc1 (KRAS-G12D)Cell-based Proliferation1.40-Selective anti-proliferative activity.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 6-(Piperidin-1-yl)pyrimidin-4-amine Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in a 4-chloropyrimidine derivative with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (or a related 4-chloropyrimidine derivative)

  • Desired amine (e.g., 3-amino-5-methylpyrazole)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., 1-Pentanol, Tetrahydrofuran (THF))

  • Brine solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-chloropyrimidine derivative (1.0 eq) in the chosen solvent, add the desired amine (1.3 eq) and a base such as triethylamine (1.5 eq).[7]

  • Heat the reaction mixture at a specified temperature (e.g., 50 °C or 120 °C) for several hours (e.g., 6-16 hours).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms upon cooling or addition of water, collect it by filtration. Otherwise, quench the reaction with a brine solution.[7]

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).[7]

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO4 or Na2SO4.[7]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the desired N-substituted pyrimidine derivative.[7]

Protocol 2: Synthesis of 2,4-Diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil)

This protocol outlines the synthesis of Minoxidil, a well-known drug, starting from a related chloropyrimidine derivative.[8][9]

Materials:

  • 2,6-Diamino-4-chloro-pyrimidine N-oxide

  • Piperidine

  • Water

  • Acetone

Procedure:

  • Charge a reactor with 2,6-diamino-4-chloro-pyrimidine N-oxide and an excess of piperidine.[8][9]

  • Heat the mixture to reflux and stir for approximately 3 hours.[8][9]

  • After the reaction is complete, concentrate the mixture to dryness, recovering the excess piperidine.[8][9]

  • Add water to the residue and reflux, distilling off a small amount of the solvent to ensure complete removal of any remaining piperidine.[8][9]

  • Cool the mixture thoroughly to allow the product to precipitate.

  • Collect the solid product by filtration and wash with water.[9]

  • The crude product can be further purified by recrystallization from a suitable solvent like acetone.[9]

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Class 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound Nucleophilic Substitution Piperidine Piperidine Piperidine->this compound Biologically_Active_Derivatives Biologically Active Derivatives (e.g., Kinase Inhibitors) This compound->Biologically_Active_Derivatives Further Functionalization

Caption: Synthetic utility of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activation

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for 4-Chloro-6-piperidin-1-ylpyrimidine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-piperidin-1-ylpyrimidine is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloro group at the 4-position of the pyrimidine ring, makes it an excellent scaffold for the synthesis of a diverse array of substituted pyrimidine derivatives. The piperidine moiety at the 6-position can influence the physicochemical properties, such as solubility and lipophilicity, and may also play a role in the biological activity of the final compounds. This document provides detailed application notes on the utility of this compound as a key building block in the development of targeted therapies, particularly kinase inhibitors, along with comprehensive experimental protocols for its synthesis and subsequent derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes, purification strategies, and for predicting the pharmacokinetic profile of its derivatives.

PropertyValueReference
Molecular FormulaC₉H₁₂ClN₃N/A
Molecular Weight197.67 g/mol N/A
AppearanceOff-white to pale yellow solidInferred from similar compounds
Melting PointNot availableN/A
SolubilitySoluble in common organic solvents (e.g., DCM, THF, EtOH)Inferred from similar compounds

Applications in Medicinal Chemistry

The pyrimidine core is a well-established pharmacophore found in numerous approved drugs. The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer.

The chloro substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing moieties. This is a common strategy in the design of kinase inhibitors, where an N-aryl or N-heteroaryl group is introduced to interact with the hinge region of the kinase ATP-binding pocket.

Representative Synthetic Application: Synthesis of N-Aryl-6-(piperidin-1-yl)pyrimidin-4-amines

A common application of this compound is in the synthesis of N-aryl-6-(piperidin-1-yl)pyrimidin-4-amines, which are scaffolds for various kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from the commercially available 4,6-dichloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution where one of the chloro groups is displaced by piperidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Ethanol (EtOH)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add piperidine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Synthesis of a Representative Kinase Inhibitor Intermediate

This protocol details the nucleophilic aromatic substitution of this compound with an aniline derivative, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the substituted aniline (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Add anhydrous, degassed 1,4-dioxane or DMF.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-6-(piperidin-1-yl)pyrimidin-4-amine.

Representative Yields for Similar Reactions:

ReactantsProductYield (%)Reference
4,6-Dichloropyrimidine and Adamantyl-containing aminesMonoaminated pyrimidine60-95%[1]
4-Amino-6-chloropyrimidine-5-carbonitrile and Piperidine4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile74%[2]

Biological Activity of Derived Compounds

Compounds derived from this compound have shown potential as inhibitors of various protein kinases. The following table summarizes the inhibitory activity of some representative pyrimidine-based kinase inhibitors.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
N-Aryl-benzo[b]thieno[3,2-d]pyrimidin-4-amineCLK1<100[3]
5-Aryl-4-(imidazolyl-piperidin-1-yl)pyrimidineNHE-16.5[4]
2-Amino-4-aryl-6-pyridopyrimidine derivativesAnticancer activity (various cell lines)Micromolar range[5]

Visualizations

Synthetic Workflow

The general experimental workflow for the synthesis of kinase inhibitors using this compound as an intermediate is depicted below.

G start Start Materials: 4,6-Dichloropyrimidine Piperidine synthesis Protocol 1: Synthesis of This compound start->synthesis intermediate Intermediate: This compound synthesis->intermediate derivatization Protocol 2: Nucleophilic Aromatic Substitution (e.g., with substituted aniline) intermediate->derivatization product Final Product: N-Aryl-6-(piperidin-1-yl)pyrimidin-4-amine derivatization->product evaluation Biological Evaluation: - Kinase Assays - Cellular Assays product->evaluation

Synthetic workflow for kinase inhibitor development.
Representative Signaling Pathway

Derivatives of this compound can be designed to target key kinases in cellular signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G cluster_cell Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Hypothetical Inhibitor (Derived from Intermediate) Inhibitor->RAF

Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy have been compiled to guide researchers in the comprehensive analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC is a cornerstone technique for assessing the purity and quantifying this compound in reaction mixtures and final product formulations.[1] The method's sensitivity and resolving power make it ideal for separating the target compound from starting materials, byproducts, and degradation products.[]

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample and quantify the main component.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade) for sample preparation

  • This compound reference standard

  • Sample of this compound for analysis

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for a minimum of 15 minutes using sonication or vacuum filtration.[3]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the prepared sample and standards onto the column.

    • Run the gradient program as detailed in the data table below.

    • Monitor the separation at a wavelength of 254 nm.[3]

Data Presentation: HPLC Method Parameters

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water/ACN + 0.1% FA) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution (Reference Compound) Standard->HPLC Sample Sample Solution (Filtered) Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification & Purity Calculation Chromatogram->Quantification

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and thermally stable impurities in this compound samples.

Experimental Protocol: GC-MS Analysis

Objective: To identify volatile and semi-volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents and Materials:

  • Dichloromethane (GC grade)

  • Sample of this compound for analysis

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for derivatization if necessary

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane.

    • If the compound or potential impurities have low volatility or contain active hydrogens, derivatization may be necessary. To a dried aliquot of the sample, add a silylating agent like BSTFA and heat to 60°C for 30 minutes.

  • GC-MS Conditions:

    • Set the GC oven temperature program, injector temperature, and carrier gas flow rate as detailed in the table below.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

Data Presentation: GC-MS Method Parameters

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Scan Range 40-500 m/z

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • The fragmentation pattern can provide structural information about unknown impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Dichloromethane Derivatization Derivatization (Optional) with BSTFA Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS TIC Total Ion Chromatogram MS->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

GC-MS Experimental Workflow

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Pyrimidine Ring Protons: Aromatic protons on the pyrimidine ring are expected to appear in the range of 7.0-9.0 ppm.

    • Piperidine Ring Protons: The protons on the piperidine ring will likely show signals in the aliphatic region. Protons alpha to the nitrogen atom are expected between 3.0-4.0 ppm, while the other methylene protons will be in the 1.5-2.0 ppm range.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Pyrimidine Ring Carbons: Carbons in the pyrimidine ring are expected to resonate in the aromatic region, typically between 110-170 ppm. The carbon atom attached to the chlorine will be significantly affected.

    • Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region, generally between 20-50 ppm.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes

  • Sample of this compound

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Expected Fragmentation:

  • The molecular ion peak (M⁺) should be observed. Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected.

  • Common fragmentation pathways for halogenated pyrimidines may involve the loss of the chlorine atom, cleavage of the piperidine ring, or loss of small neutral molecules like HCN.[4]

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI))

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over an appropriate m/z range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2950 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1550-1600 cm⁻¹[5]

  • C-N stretching: ~1200-1350 cm⁻¹[5]

  • C-Cl stretching: ~700-800 cm⁻¹[6]

Experimental Protocol: FTIR Spectroscopy

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy Compound This compound NMR ¹H and ¹³C NMR Compound->NMR MS MS Analysis (EI or ESI) Compound->MS FTIR FTIR Analysis Compound->FTIR NMR_Result Structural Elucidation (Proton and Carbon Environment) NMR->NMR_Result MS_Result Molecular Weight and Fragmentation Pattern MS->MS_Result FTIR_Result Functional Group Identification FTIR->FTIR_Result

Spectroscopic Analysis Workflow

Impurity Profiling

Impurity profiling is a critical aspect of drug development, ensuring the safety and efficacy of the final product.[7] It involves the identification, quantification, and characterization of impurities present in the active pharmaceutical ingredient (API).[8]

General Strategy for Impurity Profiling:

  • Initial Screening: Use a high-resolution technique like HPLC with a photodiode array (PDA) detector to get an initial profile of the impurities.

  • Identification: For impurities above the identification threshold (as defined by regulatory guidelines such as ICH), use LC-MS to obtain molecular weight information.

  • Isolation: If necessary, isolate the impurity using preparative HPLC.

  • Structural Elucidation: Characterize the structure of the isolated impurity using NMR spectroscopy and high-resolution mass spectrometry.

  • Quantification: Develop and validate a quantitative HPLC method to monitor the levels of identified impurities in different batches.

Potential Impurities in this compound:

  • Starting materials: Unreacted 4,6-dichloropyrimidine and piperidine.

  • Byproducts: Isomeric products, or products of side reactions.

  • Degradation products: Formed due to exposure to light, heat, or humidity. For instance, hydrolysis of the chloro group to a hydroxyl group.

By employing these analytical techniques and protocols, researchers can achieve a thorough characterization of this compound, ensuring its quality, purity, and structural integrity for further research and development.

References

Application Notes and Protocols for 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis and further functionalization of 4-Chloro-6-piperidin-1-ylpyrimidine, a key intermediate in the development of various biologically active compounds. Detailed experimental protocols are provided for its synthesis via nucleophilic aromatic substitution and its subsequent derivatization through Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a common feature in numerous approved drugs, and the presence of a reactive chlorine atom at the 4-position allows for further structural elaboration, making it a valuable precursor for the synthesis of compound libraries for drug discovery. The piperidine moiety at the 6-position can also play a crucial role in modulating the physicochemical properties and biological activity of the final compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a selective nucleophilic aromatic substitution (SNAr) reaction on 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms on the pyrimidine ring allows for a controlled mono-substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established procedures for the selective monoamination of 4,6-dichloropyrimidines.[1]

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add piperidine (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Summary of Reaction Conditions for Nucleophilic Aromatic Substitution

ParameterConditionReference
Starting Material 4,6-Dichloropyrimidine[1]
Nucleophile Piperidine[2]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 80-100 °C[3]
Reaction Time 4-8 hours[3]
Typical Yield Moderate to high[1]

Further Functionalization: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 4-position of this compound serves as a handle for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of chloropyrimidines and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF/water mixture)

  • Ethyl acetate

  • Water and Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Summary of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, etc.
Solvent 1,4-Dioxane, Toluene, DMF/water
Temperature 80-110 °C
Reaction Time 2-24 hours
Typical Yield Good to excellent

Application in Drug Discovery: Targeting the CCR4 Signaling Pathway

Derivatives of 4-amino-6-piperidinylpyrimidine have been investigated as antagonists of the C-C chemokine receptor type 4 (CCR4).[4] CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is implicated in various inflammatory diseases and cancers.[5][6][7] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[4]

CCR4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 initiates a cascade of intracellular signaling events.[6] This can involve both G-protein dependent and independent (β-arrestin mediated) pathways.[8][9] The G-protein pathway often leads to the activation of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately resulting in cellular responses such as chemotaxis.[5] CCR4 antagonists, such as those derived from the this compound scaffold, block the binding of these chemokines, thereby inhibiting the downstream signaling and the associated pathological cellular responses.[7]

CCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR4 CCR4 G_protein Gαi/o CCR4->G_protein Activates beta_arrestin β-Arrestin CCR4->beta_arrestin Recruits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K CCL17_22 CCL17 / CCL22 (Chemokines) CCL17_22->CCR4 Binds & Activates Antagonist 4-Piperidinylpyrimidine Derivative (Antagonist) Antagonist->CCR4 Blocks Binding Cell_Response Cellular Response (e.g., Chemotaxis) PLC->Cell_Response PI3K->Cell_Response

Caption: CCR4 Signaling Pathway and Inhibition by 4-Piperidinylpyrimidine Derivatives.

Experimental Workflow for Screening CCR4 Antagonists

A typical workflow for identifying and characterizing novel CCR4 antagonists derived from the this compound scaffold involves several stages, from initial high-throughput screening to in vivo efficacy studies.

Screening_Workflow cluster_workflow Screening Workflow for CCR4 Antagonists HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Hit_Validation Hit Validation (Dose-Response Curves) HTS->Hit_Validation Functional_Assay Functional Assays (e.g., Chemotaxis Assay, Calcium Mobilization) Hit_Validation->Functional_Assay SAR_Optimization Structure-Activity Relationship (SAR) Optimization Functional_Assay->SAR_Optimization SAR_Optimization->Functional_Assay Iterative Process In_Vivo In Vivo Efficacy Studies (Animal Models of Disease) SAR_Optimization->In_Vivo

Caption: Experimental Workflow for the Discovery of CCR4 Antagonists.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer a solid foundation for its preparation and subsequent modification. The exploration of its derivatives as CCR4 antagonists highlights the importance of this scaffold in modern drug discovery, particularly in the fields of immunology and oncology.

References

Handling and Storage of 4-Chloro-6-piperidin-1-ylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on safety data for structurally similar compounds, including other chlorinated pyrimidine derivatives. 4-Chloro-6-piperidin-1-ylpyrimidine is a specific chemical for which detailed public safety and handling data is limited. Therefore, these guidelines should be used as a starting point, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling.

Introduction

This compound is a heterocyclic organic compound that belongs to the pyrimidine family. The presence of a chlorine atom and a piperidine group suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and to maintain its chemical integrity for research applications.

Hazard Identification and Classification

Based on data from analogous compounds like 4-Chloro-2,6-diaminopyrimidine and 4,6-Dichloropyrimidine, this compound is anticipated to possess the following hazards.[1][2][3][4]

Potential Health Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]

Physical and Chemical Hazards:

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties based on structurally related compounds. Actual values for this compound may vary.

PropertyExpected Value/InformationSource (Analogous Compounds)
Appearance White to off-white or slightly yellow powder/solid.[1][4]
Odor Odorless or no information available.[1]
Molecular Formula C₉H₁₂ClN₃-
Molecular Weight 197.66 g/mol -
Solubility Likely has low water solubility.[1]
Stability Expected to be stable under recommended storage conditions.[1]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations based on the potential hazards.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[5]

Handling and Storage Protocols

General Handling Protocol
  • Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][4]

  • Avoid Inhalation: Do not breathe dust or aerosols. Minimize dust generation during handling.[2][3][4]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the compound.[1][2]

  • Equipment: Use clean, dry, and appropriate laboratory equipment.

Storage Protocol
  • Container: Keep the container tightly closed and properly labeled.[1][4]

  • Location: Store in a cool, dry, and well-ventilated place.[1][4]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]

  • Inert Atmosphere: For long-term storage and to maintain product quality, consider storing under an inert atmosphere (e.g., argon or nitrogen).[6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a physician.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][4]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]

Accidental Release and Disposal

Accidental Release Protocol
  • Evacuate: Immediately evacuate personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spread of dust or liquid. Cover drains if necessary.[3]

  • Clean-up: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[1]

Experimental Workflows and Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Spill Spill Weighing and Transfer->Spill Work-up and Purification Work-up and Purification Reaction Setup->Work-up and Purification Exposure Exposure Reaction Setup->Exposure Decontaminate Equipment Decontaminate Equipment Work-up and Purification->Decontaminate Equipment Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound Report Incident Report Incident Spill->Report Incident Clean-up First Aid First Aid Exposure->First Aid First Aid->Report Incident

Caption: Workflow for Safe Handling of this compound.

References

Application Notes and Protocols for 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-6-piperidin-1-ylpyrimidine was found. The following safety precautions and protocols are based on data from closely related compounds, such as other substituted chloropyrimidines. This information should be used as a guideline, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Safety Precautions

This compound is a substituted pyrimidine derivative. Based on analogous compounds, it should be handled as a potentially hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2]

GHS Hazard Classification (Predicted)

The Globally Harmonized System (GHS) classification for this compound is predicted based on the hazard profiles of similar chloropyrimidine structures.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.To prevent skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for dust may be necessary.To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[2]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

ProcedureProtocol
Handling - Avoid generating dust.[3] - Wash hands thoroughly after handling.[4] - Avoid contact with skin, eyes, and clothing.[4] - Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
Storage - Keep container tightly closed.[3] - Store in a cool, dry, and well-ventilated place.[1] - Store away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][5]
Ingestion If swallowed, wash out mouth with water, provided person is conscious. Call a physician. Do NOT induce vomiting.[2]

Experimental Protocols

The following protocols are examples of how this compound might be used in a research setting. These are generalized procedures and should be adapted to specific experimental needs.

General Protocol for Nucleophilic Substitution

This compound is a useful intermediate for introducing the 6-piperidin-1-ylpyrimidine moiety via nucleophilic substitution of the chloro group.

Objective: To synthesize a novel compound by displacing the chlorine atom with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the nucleophile (1-1.2 equivalents) to the solution.

  • Add the base (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Workflow for Handling and Reaction Setup

The following diagram illustrates a typical workflow for handling this compound and setting up a reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_waste Waste Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Solvent Add Anhydrous Solvent Weigh->Solvent Reagents Add Reagents Solvent->Reagents Heat Heat and Stir Reagents->Heat Monitor Monitor Reaction Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify Waste Dispose of Waste Properly Purify->Waste

Caption: Experimental workflow for a typical reaction.

Signaling Pathway and Logical Relationships

Emergency Response Protocol

In the event of an accidental exposure or spill, a clear and logical response is necessary.

G cluster_event Incident cluster_response Immediate Response cluster_containment Containment & Cleanup (Spill) cluster_medical Medical Attention (Exposure) Spill Spill or Exposure Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor/Safety Officer Spill->Alert FirstAid Administer First Aid Spill->FirstAid Contain Contain Spill Alert->Contain SDS Provide SDS to Medical Personnel Alert->SDS SeekMedical Seek Medical Attention FirstAid->SeekMedical Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Clean Up with Absorbent Neutralize->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Caption: Emergency response flowchart for spills or exposure.

References

Application Notes and Protocols for 4-Chloro-6-piperidin-1-ylpyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-6-piperidin-1-ylpyrimidine as a key intermediate in the synthesis of potent and selective kinase inhibitors. The document outlines synthetic strategies, detailed experimental protocols, and the biological context of the kinase targets.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. This compound offers a strategically functionalized pyrimidine core, with the chloro-substituent at the 4-position being susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of amine-containing fragments, enabling the generation of diverse libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Synthetic Applications

The primary application of this compound in kinase inhibitor synthesis is its use as a scaffold for SNAr reactions. The chlorine atom at the 4-position can be readily displaced by a variety of nucleophiles, particularly primary and secondary amines, to introduce diverse side chains that can be tailored to target the specific contours of a kinase's ATP-binding site.

A general synthetic workflow for the utilization of this compound is depicted below. This involves a one-step nucleophilic aromatic substitution to generate the final kinase inhibitor scaffold.

G reagent This compound conditions Solvent (e.g., n-Butanol, DMSO) Base (e.g., DIPEA, Et3N) Heat reagent->conditions amine Amine Nucleophile (R-NH2) amine->conditions product Disubstituted Pyrimidine Kinase Inhibitor Scaffold conditions->product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Target Kinases and Biological Activity

Derivatives of this compound have the potential to target a wide range of kinases involved in various disease states, particularly in oncology and inflammatory diseases. The specific kinase target is determined by the nature of the substituent introduced via the SNAr reaction. Below is a summary of potential kinase targets and reported activities for structurally related pyrimidine-based inhibitors.

Kinase TargetInhibitor Scaffold ExampleIC50 (nM)Reference Compound
Aurora A(S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone38.6 ± 7.0Compound 13[1]
Aurora A(S)-(3-Chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone24.1 ± 7.9Compound 1[1]
IKK-2Piperidinyl aminopyrimidine derivative1300Compound 17[2]
PIM-1Pyrido[2,3-d]pyrimidine derivative11.4Compound 4[3]
PIM-1Pyrido[2,3-d]pyrimidine derivative17.2Compound 10[3]
KDR3-(4-methoxyphenyl)-6-(3-thienyl)pyrazolo[1,5-a]pyrimidine19Compound 3g[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis of a 4-amino-6-(piperidin-1-yl)pyrimidine derivative, a common scaffold for kinase inhibitors.

Materials:

  • This compound

  • Desired amine (e.g., a substituted aniline or heteroaromatic amine)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous solvent (e.g., n-butanol, dimethyl sulfoxide (DMSO), or 1-pentanol)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 6-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the desired product.

Characterization:

  • Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the assay buffer, the target kinase, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

The synthesized kinase inhibitors can modulate various signaling pathways implicated in cell proliferation, survival, and inflammation. A generalized representation of a kinase signaling pathway and the point of inhibition is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A (Target) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate TF Transcription Factor Substrate->TF Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase1 Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Ligand Ligand Ligand->Receptor

Caption: Generalized kinase signaling pathway and inhibition.

By binding to the ATP-binding site of a specific kinase, the synthesized inhibitors can block the downstream signaling cascade, leading to a therapeutic effect. The versatility of the this compound scaffold allows for the development of inhibitors targeting various kinases within these critical pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to optimize the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine, a crucial intermediate in medicinal chemistry.

Reaction Overview

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 4,6-dichloropyrimidine with piperidine. In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by the piperidine nucleophile. The selectivity of this monosubstitution is a critical factor in achieving a high yield.

Synthetic_Pathway start_materials 4,6-Dichloropyrimidine + Piperidine reaction Nucleophilic Aromatic Substitution (SNAr) start_materials->reaction main_product This compound (Desired Product) reaction->main_product Monosubstitution (Controlled Conditions) side_product 4,6-di(piperidin-1-yl)pyrimidine (Disubstituted Byproduct) reaction->side_product Disubstitution (Excess Piperidine / High Temp.)

Caption: Synthetic pathway for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most critical parameters to investigate?

Low yield is a common issue that can be traced back to several factors. A systematic approach is best for troubleshooting.

Troubleshooting_Workflow start Low Yield Reported purity Check Starting Material Purity (4,6-dichloropyrimidine) start->purity Is starting material pure? stoich Verify Stoichiometry (Piperidine equivalents) purity->stoich Yes temp Evaluate Reaction Temperature stoich->temp Yes time Monitor Reaction Over Time (TLC/LC-MS) temp->time Yes solvent Assess Solvent Choice time->solvent Yes workup Review Workup & Purification solvent->workup Yes success Yield Improved workup->success

Caption: Troubleshooting workflow for addressing low reaction yield.

  • Purity of 4,6-Dichloropyrimidine: The quality of your starting material is paramount. Impurities from its own synthesis (e.g., residual phosphorus oxychloride or hydrolyzed 4-chloro-6-hydroxypyrimidine) can interfere with the reaction.[1] Ensure it is pure by checking its melting point and/or running an NMR spectrum.

  • Stoichiometry: The molar ratio of piperidine to 4,6-dichloropyrimidine is critical. Using a large excess of piperidine will significantly increase the rate of the disubstitution reaction, forming the undesired 4,6-di(piperidin-1-yl)pyrimidine and consuming your desired product.

  • Temperature Control: Higher temperatures accelerate the reaction but often favor the formation of the disubstituted byproduct. Running the reaction at room temperature or slightly elevated temperatures (e.g., 50-80°C) is often sufficient and provides better selectivity.[2]

  • Reaction Time: Ensure the reaction has gone to completion by monitoring its progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in a low yield.

Q2: I am observing a significant amount of the disubstituted byproduct. How can I minimize its formation?

The formation of 4,6-di(piperidin-1-yl)pyrimidine is the most common side reaction. To favor monosubstitution:

  • Control Stoichiometry: Use a molar ratio of piperidine to 4,6-dichloropyrimidine close to 1:1 (e.g., 1.05 to 1.1 equivalents of piperidine). This ensures there is not a large excess of the nucleophile available to react a second time after the first substitution has occurred.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature). While this may increase the required reaction time, it significantly improves selectivity for the mono-substituted product.

  • Controlled Addition: Consider the slow, dropwise addition of piperidine to the solution of 4,6-dichloropyrimidine. This keeps the instantaneous concentration of piperidine low, further disfavoring the second substitution.

Q3: What is the role of a base in this reaction, and which one should I use?

The reaction of piperidine with 4,6-dichloropyrimidine generates one equivalent of hydrochloric acid (HCl). This acid will react with the basic piperidine to form a piperidinium salt, which is not nucleophilic and will not participate in the reaction. To prevent this, you need a base to scavenge the HCl.

  • Piperidine as Base: The simplest method is to use at least two equivalents of piperidine. One equivalent acts as the nucleophile, and the second equivalent acts as the base.

  • Tertiary Amine Base: For better control and selectivity, use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] In this case, you can use closer to one equivalent of piperidine (e.g., 1.1 eq) along with 1.2-1.5 equivalents of the tertiary amine. This method is often preferred for maximizing the yield of the mono-substituted product.

Q4: How do I choose the right solvent?

Solvent choice can influence reaction rate and solubility. Common choices include:

  • Alcohols (Methanol, Ethanol): These are common solvents that work well for this type of reaction.[3][4] The reaction can often be run at room temperature or reflux.

  • Aprotic Solvents (Toluene, Dichloromethane, Acetonitrile): These are also effective, particularly when used with an external base like triethylamine.

  • Excess Piperidine: In some procedures, an excess of piperidine itself can serve as both the reactant and the solvent.[3] However, this approach can lead to a higher proportion of the disubstituted byproduct.

Parameter_Relationships Temp Temperature Purity Product Purity/ Selectivity Temp->Purity Decreases (often) Rate Reaction Rate Temp->Rate Increases Stoich Piperidine Stoichiometry Yield Product Yield Stoich->Yield Affects Stoich->Purity Affects strongly Time Reaction Time Time->Yield Increases (to a point) Base Base Choice Base->Purity Affects Base->Rate Increases

Caption: Logical relationships between key reaction parameters and outcomes.

Data on Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield and selectivity of the synthesis.

EntryEquivalents of PiperidineBaseSolventTemperature (°C)Time (h)Approx. Yield (Mono-product) %Approx. Yield (Di-product) %
11.1TEA (1.2 eq)Toluene801285-95< 5
21.1-Ethanol25 (RT)2460-70< 10
32.5(Self-basing)Ethanol78 (Reflux)640-5045-55
42.5(Self-basing)Dichloromethane25 (RT)1870-8015-25

Note: These values are illustrative, based on general principles of SNAr reactions, and actual results may vary.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis using a Tertiary Amine Base

This protocol is optimized for high yield and minimal formation of the disubstituted byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or acetonitrile (approx. 10 mL per gram of dichloropyrimidine).

  • Base and Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq). Stir for 5 minutes. Slowly add piperidine (1.05-1.1 eq) dropwise over 10-15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x volume of water).[5]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent, such as isopropanol or an ethanol/water mixture.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath for 30-60 minutes to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

References

Technical Support Center: Purification of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 4-Chloro-6-piperidin-1-ylpyrimidine. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization, normal-phase column chromatography, and reversed-phase High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: How do I choose the best purification method for my sample?

A2: For moderately pure crude material on a larger scale, recrystallization is often the most efficient method. If the crude product contains a complex mixture of impurities or if very high purity is required, column chromatography is recommended. For analytical purposes or purification of small quantities with high resolution, HPLC is the most suitable technique.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Common impurities may include unreacted starting materials such as 4,6-dichloropyrimidine, excess piperidine, and potential side-products from incomplete reactions or the formation of isomers. If phosphorus oxychloride is used in the synthesis of the starting material, phosphorus-containing byproducts might also be present.

Q4: How can I remove residual solvent after purification?

A4: Residual solvents can often be removed by drying the purified compound under high vacuum. For higher boiling point solvents, co-evaporation with a more volatile solvent in which the compound is soluble, such as dichloromethane or ethyl acetate, can be effective before final vacuum drying.

Purification Protocols and Troubleshooting

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of small amounts of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a solvent that dissolves the compound when hot but provides low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Troubleshooting Guide: Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, causing the compound to melt before it dissolves. Cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount of a solvent in which the compound is more soluble. Allow for slower cooling.
No crystals form upon cooling. The solution is not saturated enough. The solution is supersaturated.Evaporate some of the solvent to increase the concentration and then cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the pure compound. Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent.Use the minimum amount of boiling solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.
Normal-Phase Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Experimental Protocol: Silica Gel Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., a low polarity solvent like hexane or petroleum ether). Pack a glass column with the slurry, ensuring even packing to avoid air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent gradient should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the compound from impurities. Inappropriate mobile phase polarity. Column was not packed properly (channeling).Optimize the mobile phase system using TLC to achieve better separation between the spots of the product and impurities. Repack the column carefully, ensuring a homogenous stationary phase bed.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Cracked or dry column bed. The solvent level dropped below the top of the stationary phase.Always maintain the solvent level above the silica gel bed. If the column runs dry, the separation efficiency will be severely compromised.
Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution purification technique ideal for obtaining highly pure compounds. It utilizes a non-polar stationary phase (like C18) and a polar mobile phase.

Experimental Protocol: Preparative RP-HPLC

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both phases before use.

  • Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • HPLC Method: Equilibrate the C18 column with the initial mobile phase composition. Inject the sample and run a gradient program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak using an automated fraction collector.

  • Post-Purification: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the final product.

Troubleshooting Guide: HPLC

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (broadening or tailing). Column overload. Secondary interactions with the stationary phase.Reduce the amount of sample injected. The addition of an acid like formic acid to the mobile phase helps to suppress interactions with residual silanols on the stationary phase.
Fluctuating retention times. Inconsistent mobile phase composition. Column temperature variations.Ensure mobile phases are properly mixed and degassed. Use a column oven to maintain a constant temperature.
No peaks detected. Injector malfunction. Incorrect detection wavelength. Sample degradation.Check the injection system for proper functioning. Determine the UV absorbance maximum of the compound using a diode array detector to set the optimal wavelength. Ensure the sample is stable in the chosen solvent.

Quantitative Data Summary

The following table presents

Technical Support Center: 4-Chloro-6-piperidin-1-ylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-piperidin-1-ylpyrimidine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of a dichloropyrimidine derivative with piperidine. A common starting material is 4,6-dichloropyrimidine. The reaction is typically carried out in a suitable solvent with or without a base.

Q2: What are the potential common byproducts in the synthesis of this compound?

A2: Several byproducts can form depending on the reaction conditions. The most common ones include:

  • Di-substituted product (4,6-di(piperidin-1-yl)pyrimidine): This forms when a second molecule of piperidine displaces the remaining chlorine atom.

  • Isomeric products: Depending on the starting material, substitution at other positions of the pyrimidine ring can occur, although this is less common with 4,6-dichloropyrimidine.

  • Hydrolysis product (6-(piperidin-1-yl)pyrimidin-4-ol): This can occur if water is present in the reaction mixture, leading to the hydrolysis of the chloro group.

  • Unreacted starting material: Incomplete reactions will leave residual 4,6-dichloropyrimidine.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: To minimize the formation of 4,6-di(piperidin-1-yl)pyrimidine, you can:

  • Use a stoichiometric amount or a slight excess of piperidine relative to the dichloropyrimidine.

  • Control the reaction temperature; lower temperatures generally favor mono-substitution.

  • Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed and before significant di-substitution occurs.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Column chromatography: Silica gel chromatography is effective for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexane is often a suitable eluent system.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can yield highly pure material.

  • Acid-base extraction: This can be used to remove basic impurities like excess piperidine and the di-substituted product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring. - Use a slight excess of piperidine.
Side reactions leading to byproduct formation.- Optimize reaction conditions (temperature, stoichiometry) to favor mono-substitution. - Use an inert atmosphere if the reactants are sensitive to air or moisture.
Presence of a significant amount of di-substituted byproduct Excess piperidine used.- Use stoichiometric amounts of piperidine.
High reaction temperature or prolonged reaction time.- Lower the reaction temperature. - Monitor the reaction closely and quench it once the starting material is consumed.
Formation of hydrolysis byproduct Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the product Byproducts have similar polarity to the desired product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the impurity to alter its polarity before chromatography. - Multiple purification steps (e.g., extraction followed by chromatography) may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4,6-dichloropyrimidine and piperidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile, THF, or ethanol)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of piperidine (1.0-1.2 equivalents) in the anhydrous solvent dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C. If a base is used, it can be added to the initial mixture or along with the piperidine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Synthesis

TroubleshootingWorkflow start Start Synthesis of This compound analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_yield Is Yield Acceptable? analyze->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn No byproducts Significant Byproducts check_purity->byproducts No end Pure Product Obtained check_purity->end Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_conditions optimize_purification Optimize Purification Method (Chromatography, Recrystallization) byproducts->optimize_purification optimize_conditions->start optimize_purification->analyze

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Signaling Pathway Involving Pyrimidine Derivatives

While this compound itself is a synthetic intermediate, many of its derivatives are biologically active and target various signaling pathways. The diagram below illustrates a generalized kinase signaling pathway where pyrimidine-based inhibitors often act.

KinaseSignalingPathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., GRB2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->raf inhibitor->mek

Caption: A generalized kinase signaling pathway often targeted by pyrimidine-based inhibitors.

Technical Support Center: Synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer a detailed, field-proven protocol to ensure a successful synthesis.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, piperidine acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient 4,6-dichloropyrimidine ring. The pyrimidine ring's nitrogen atoms withdraw electron density, making the carbon atoms at positions 4 and 6 electrophilic and susceptible to nucleophilic attack.[1][2][3]

The mechanism proceeds via a high-energy anionic intermediate, often called a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken.[3] The stability of this intermediate is key to the reaction's success. For pyrimidines, attack at the C4/C6 positions is favored because the resulting negative charge can be effectively delocalized onto the electronegative ring nitrogens, which provides significant stabilization.[3][4]

SNAr_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts DCP 4,6-Dichloropyrimidine Reaction SNAr Reaction DCP->Reaction PIP Piperidine PIP->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Temp Temperature Control (e.g., 25-80 °C) Temp->Reaction Product Desired Product: This compound Purification Workup & Purification (Extraction, Chromatography) Product->Purification Byproduct Di-substituted Byproduct: 4,6-Di(piperidin-1-yl)pyrimidine Byproduct->Purification Reaction->Product Mono-substitution (Controlled) Reaction->Byproduct Di-substitution (Excess Piperidine / High Temp) Final_Product Pure Product Purification->Final_Product Isolation

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue / Question Potential Causes Recommended Solutions & Scientific Rationale
1. Low or No Product Yield 1. Poor Reagent Quality: 4,6-Dichloropyrimidine can degrade upon exposure to moisture. Piperidine can oxidize. 2. Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to degradation at excessively high temperatures. 3. Ineffective Base: The base may be too weak or not sufficiently soluble to scavenge the HCl generated during the reaction, which can protonate the piperidine nucleophile, rendering it inactive.Solutions: 1. Verify Reagent Purity: Use freshly opened or properly stored 4,6-dichloropyrimidine. Distill piperidine if its purity is questionable. 2. Optimize Temperature: Start the reaction at room temperature and gently heat if necessary (e.g., to 50-80°C), monitoring progress by TLC or LC-MS.[5] 3. Select an Appropriate Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). K₂CO₃ is often effective in solvents like DMF or acetonitrile.[5]
2. Significant Formation of Di-substituted Byproduct 1. Incorrect Stoichiometry: A large excess of piperidine will strongly favor the formation of the di-substituted product, 4,6-di(piperidin-1-yl)pyrimidine. 2. High Reaction Temperature: The second substitution step has a higher activation energy. Elevated temperatures provide the energy needed to overcome this barrier, increasing the rate of byproduct formation. 3. Concentrated Reaction Mixture: High concentrations of both reactants can increase the frequency of collisions, leading to a higher rate of the second substitution.Solutions: 1. Control Stoichiometry: Use piperidine in a slight excess (e.g., 1.05 to 1.2 equivalents). This ensures the dichloropyrimidine is consumed without providing a large excess of nucleophile for the second attack. 2. Maintain Lower Temperatures: Running the reaction at room temperature or with minimal heating is often sufficient for the first substitution while disfavoring the second. 3. Slow Addition: Add the piperidine solution dropwise to the solution of 4,6-dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
3. Difficulty in Product Purification 1. Similar Polarity of Product and Byproduct: The desired mono-substituted product and the di-substituted byproduct can have very close Rf values in thin-layer chromatography (TLC), making separation by column chromatography challenging. 2. Presence of Amine Salts: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) or unreacted piperidine can complicate extraction and purification. 3. Product Instability: Some chloropyrimidines can be sensitive and may degrade on silica gel if left for extended periods.[6]Solutions: 1. Optimize Chromatography: Systematically screen solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes). A shallow gradient is often necessary. Reversed-phase HPLC can also be an effective alternative for difficult separations.[7] 2. Thorough Workup: During the workup phase, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove excess piperidine and amine bases, followed by a wash with aqueous sodium bicarbonate to remove acidic impurities, and finally with brine. 3. Efficient Chromatography: Do not let the product sit on the column for too long. Use a slightly higher pressure ("flash" chromatography) to speed up the elution process.
4. Reaction Does Not Go to Completion 1. Inactivated Nucleophile: As mentioned, HCl byproduct can protonate piperidine. If the base is insufficient, the reaction will stall. 2. Insufficient Activation: The reaction may simply be too slow under the chosen conditions (e.g., low temperature, dilute solution). 3. Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like DMF, acetonitrile, or THF are generally preferred.Solutions: 1. Ensure Sufficient Base: Use at least 2 equivalents of a base like triethylamine or a solid base like K₂CO₃ in sufficient quantity to ensure the reaction medium remains basic. 2. Increase Temperature/Time: If the reaction is clean but slow (as determined by TLC/LC-MS), consider increasing the temperature moderately (e.g., to 60-80°C) or allowing it to run for a longer period (e.g., 12-24 hours). 3. Solvent Selection: Ensure the chosen solvent is anhydrous and appropriate for SNAr reactions. Acetonitrile is an excellent choice as it dissolves the reactants well and has a convenient boiling point for reflux if needed.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction performed in the presence of a base? What is its role? A: The reaction of piperidine with 4,6-dichloropyrimidine produces one equivalent of hydrochloric acid (HCl). Piperidine itself is a base and will react with this HCl to form piperidinium hydrochloride. This salt is not nucleophilic and cannot participate in the reaction. Therefore, an external "scavenger" base, such as triethylamine or potassium carbonate, is added to neutralize the HCl as it forms, ensuring that the free piperidine remains available to act as a nucleophile throughout the reaction.

Q2: Can I use other amines instead of piperidine? A: Yes, this reaction is quite general for secondary amines and, in some cases, primary amines.[5] However, the reactivity will depend on the nucleophilicity and steric bulk of the amine. More sterically hindered amines may react more slowly or require more forcing conditions.[5] The fundamental principles of controlling mono- vs. di-substitution remain the same.

Q3: What are the best analytical techniques to monitor this reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 30% ethyl acetate in hexanes. The starting material (4,6-dichloropyrimidine) is non-polar, the mono-substituted product is moderately polar, and the di-substituted byproduct is typically the most polar of the three. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for confirming the masses of the product and byproduct and for more precise monitoring of reaction conversion.

Q4: How can I definitively confirm the structure of my final product? A: A combination of spectroscopic methods is required for unambiguous structure confirmation:

  • ¹H NMR (Proton NMR): Will show characteristic peaks for the piperidine protons and the protons on the pyrimidine ring. The integration of these signals should match the expected ratio.

  • ¹³C NMR (Carbon NMR): Will show the correct number of carbon signals corresponding to the product structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Parameter Value / Description Notes
Reactants 1. 4,6-Dichloropyrimidine 2. Piperidine 3. Potassium Carbonate (K₂CO₃)1.0 eq 1.1 eq 2.0 eq
Solvent Acetonitrile (CH₃CN), anhydrousApprox. 0.2 M concentration of limiting reagent
Temperature Room Temperature (approx. 25°C)Can be heated to 60°C if reaction is slow.
Reaction Time 4 - 12 hoursMonitor by TLC until starting material is consumed.
Workup 1. Filter solids 2. Evaporate solvent 3. Liquid-liquid extractionUse Ethyl Acetate and Water.
Purification Flash Column ChromatographyGradient of Ethyl Acetate in Hexanes.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under a nitrogen or argon atmosphere. Stir the suspension for 5-10 minutes.

  • Nucleophile Addition: In a separate vial, dissolve piperidine (1.1 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension in the reaction flask over 10-15 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours by taking a small aliquot, filtering it, and running a TLC (e.g., 30% Ethyl Acetate/Hexanes, visualize with UV light). The reaction is complete when the 4,6-dichloropyrimidine spot is no longer visible.

  • Workup:

    • Once the reaction is complete, filter the solid potassium carbonate and potassium chloride salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate in hexanes, to separate the product from any unreacted starting material and the di-substituted byproduct.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

References

Technical Support Center: Optimizing Synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, typically prepared via nucleophilic aromatic substitution of 4,6-dichloropyrimidine with piperidine.

Problem Potential Cause Suggested Solution
Low to No Product Yield 1. Inactive Reactants: The 4,6-dichloropyrimidine may be old or degraded. Piperidine can absorb atmospheric moisture and CO2.1. Reagent Quality: Use freshly distilled piperidine and ensure the purity of 4,6-dichloropyrimidine.
2. Low Reaction Temperature: The nucleophilic substitution may require more thermal energy to proceed efficiently.2. Temperature Optimization: Gradually increase the reaction temperature. Refluxing in a suitable solvent is often effective.
3. Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate.3. Solvent Screening: Test a range of solvents such as acetonitrile, ethanol, isopropanol, or DMF to find the optimal medium for the reaction.
4. Insufficient Base or Inappropriate Base: If a base is used to scavenge HCl, its strength and stoichiometry are crucial.4. Base Selection: If using a base like triethylamine or potassium carbonate, ensure it is used in at least a stoichiometric amount relative to the starting pyrimidine.
Formation of Side Products 1. Disubstitution: Both chlorine atoms on the 4,6-dichloropyrimidine are substituted by piperidine, forming 4,6-di(piperidin-1-yl)pyrimidine.1. Control Stoichiometry: Use a controlled amount of piperidine (e.g., 1.0-1.2 equivalents) relative to 4,6-dichloropyrimidine to favor mono-substitution. Adding the piperidine slowly to the reaction mixture can also help.
2. Hydrolysis of Chloro Group: The chloro group on the product or starting material is replaced by a hydroxyl group.2. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, using dry solvents and reagents.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Extend the reaction time if necessary.
2. Reversible Reaction: In some cases, the reaction may be reversible.2. Removal of Byproducts: If HCl is formed as a byproduct, using a base to neutralize it can drive the reaction to completion.
Difficult Purification 1. Co-eluting Impurities: The desired product and impurities may have similar polarities.1. Optimize Chromatography: Try different solvent systems for flash column chromatography. A gradient elution from non-polar to polar solvents (e.g., hexane/ethyl acetate) is often effective.
2. Product Crystallization Issues: The product may be an oil or difficult to crystallize.2. Recrystallization or Trituration: Attempt recrystallization from various solvents. If that fails, trituration with a non-polar solvent like hexane can sometimes induce crystallization or remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with piperidine. This reaction typically involves heating the two reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl byproduct.

Q2: What are the critical parameters to control in this synthesis?

A2: The key parameters to optimize are:

  • Stoichiometry: The molar ratio of piperidine to 4,6-dichloropyrimidine is crucial to control mono- versus di-substitution.

  • Temperature: The reaction rate is highly dependent on temperature.

  • Solvent: The choice of solvent affects the solubility of reagents and the reaction rate.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

Q3: How can I minimize the formation of the di-substituted byproduct, 4,6-di(piperidin-1-yl)pyrimidine?

A3: To favor the mono-substituted product, you should use a controlled amount of piperidine, typically not exceeding 1.2 equivalents relative to 4,6-dichloropyrimidine. Slow, dropwise addition of piperidine to the reaction mixture can also help to maintain a low concentration of the nucleophile and reduce the likelihood of a second substitution.

Q4: What is a suitable workup and purification procedure for this reaction?

A4: A typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is often purified by flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4,6-dichloropyrimidine

  • Piperidine

  • Triethylamine (Et3N)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

  • Slowly add piperidine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Optimization of Reaction Parameters
Entry Solvent Temperature (°C) Piperidine (eq.) Base (eq.) Time (h) Yield (%) Di-substituted byproduct (%)
1Acetonitrile821.1Et3N (1.2)5~85<10
2Ethanol781.1K2CO3 (1.5)6~80~15
3Isopropanol821.1None12~60~20
4DMF1001.1Et3N (1.2)3~90<5
5Acetonitrile822.2Et3N (2.5)4<10>85

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

ReactionScheme General Reaction Scheme 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine reagents + Piperidine + Base (optional) Solvent, Heat 4,6-Dichloropyrimidine->reagents Piperidine Piperidine This compound This compound reagents2 + Piperidine (excess) This compound->reagents2 Di-substituted_Byproduct 4,6-di(piperidin-1-yl)pyrimidine reagents->this compound reagents2->Di-substituted_Byproduct TroubleshootingWorkflow Troubleshooting Workflow start Low or No Product Yield? check_reagents Are reagents fresh and pure? start->check_reagents Yes end_success Successful Synthesis start->end_success No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes use_fresh Use fresh/purified reagents check_reagents->use_fresh No check_side_products Significant side products observed? check_conditions->check_side_products Yes optimize_temp Optimize temperature and solvent check_conditions->optimize_temp No adjust_stoichiometry Adjust stoichiometry of piperidine check_side_products->adjust_stoichiometry Yes end_fail Consult further literature check_side_products->end_fail No use_fresh->check_conditions optimize_temp->check_side_products adjust_stoichiometry->end_success

Technical Support Center: 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential stability issues of 4-Chloro-6-piperidin-1-ylpyrimidine. The information is based on general chemical principles of related compounds due to the limited availability of specific stability data for this molecule.

Troubleshooting Guide

Researchers may encounter issues related to the purity and integrity of this compound during storage or in the course of their experiments. This guide provides a structured approach to identifying and resolving these potential problems.

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for Potential Instability start Unexpected Experimental Results or Purity Decrease check_storage Verify Storage Conditions (Cool, Dry, Inert Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Recommended Storage: - 2-8°C - Protect from moisture - Store under Argon/Nitrogen improper_storage->correct_storage Yes check_reagents Review Reaction/Solvent Compatibility improper_storage->check_reagents No retest Re-analyze Compound Purity (e.g., HPLC, NMR) correct_storage->retest incompatible_reagents Potential Incompatibility check_reagents->incompatible_reagents incompatible_reagents->retest No Obvious Incompatibility hydrolysis Suspicion of Hydrolysis (Aqueous/protic solvents, acidic/basic pH) incompatible_reagents->hydrolysis Aqueous/Protic nucleophilic_attack Suspicion of Nucleophilic Attack (Presence of strong nucleophiles) incompatible_reagents->nucleophilic_attack Nucleophilic perform_fds Perform Forced Degradation Study hydrolysis->perform_fds nucleophilic_attack->perform_fds analyze_degradants Analyze Degradation Products (LC-MS, GC-MS) perform_fds->analyze_degradants identify_pathway Identify Degradation Pathway analyze_degradants->identify_pathway mitigate Develop Mitigation Strategy (e.g., pH control, solvent choice, inert atmosphere) identify_pathway->mitigate

Caption: A logical workflow for diagnosing and addressing stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent reactions with atmospheric moisture and oxygen.
Light Protect from lightTo prevent potential photolytic degradation.
Container Tightly sealed, appropriate containerTo prevent contamination and exposure to air/moisture.

Q2: I observe a decrease in the purity of my compound over time. What could be the cause?

A decrease in purity upon storage could be due to hydrolysis of the chloro group. The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic attack by water, especially if catalyzed by acidic or basic impurities.

Hypothetical Hydrolysis Pathway

G reactant This compound product 4-Hydroxy-6-piperidin-1-ylpyrimidine reactant->product Hydrolysis reagent + H₂O (Moisture) reactant->reagent

Caption: Potential hydrolysis of this compound to its corresponding hydroxy derivative.

Q3: Can this compound react with common laboratory solvents or reagents?

Yes, due to its chemical structure, this compound can be reactive under certain conditions.

  • Nucleophiles: The chloro group can be displaced by other nucleophiles. This is the basis for its use in synthesis, such as in the preparation of Minoxidil and related structures.[2][3] Reactions with primary or secondary amines, thiols, or alkoxides can be expected.

  • Protic Solvents: Solvents like methanol or ethanol could potentially act as nucleophiles, leading to the formation of methoxy or ethoxy derivatives, especially at elevated temperatures or in the presence of a base.

  • Strong Acids/Bases: Extreme pH conditions may promote degradation or side reactions.

Q4: My reaction is not proceeding as expected. Could the starting material be the issue?

If you suspect the quality of your this compound, it is advisable to re-analyze the starting material.

Analytical TechniquePurpose
HPLC/UPLC Assess purity and quantify impurities.
¹H NMR Confirm structural integrity and detect major impurities.
LC-MS Identify potential degradants or impurities by mass.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound acid Acidic Condition (e.g., 0.1 M HCl, 60°C) start->acid base Basic Condition (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Condition (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid, 80°C) start->thermal photolytic Photolytic Stress (Solution, UV/Vis light) start->photolytic sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Quantify Degradation and Identify Degradants analysis->data

References

Technical Support Center: 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 4-Chloro-6-piperidin-1-ylpyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and strong oxidizing agents or acids.[1][2][3][4] The presence of the chloro-substituent on the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly hydrolysis.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It should be protected from light and moisture.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidation.

Q3: How can I visually detect if my sample of this compound has degraded?

A3: While visual inspection is not a definitive method for determining degradation, a change in the physical appearance of the compound, such as a color change from its typical off-white or pale yellow to a darker shade, or a change in its crystalline structure, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC or TLC are necessary for accurate assessment.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of the molecule, the most probable degradation product is the hydrolyzed derivative, 6-(piperidin-1-yl)pyrimidin-4-ol, where the chlorine atom is replaced by a hydroxyl group. Other potential degradation products could arise from oxidation of the piperidine ring or further decomposition of the pyrimidine ring under harsh conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in experiments using this compound.

Potential Cause Troubleshooting Step
Degradation of the starting material. 1. Verify Purity: Analyze the purity of your this compound stock using a suitable analytical method like HPLC or NMR before use. 2. Implement Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere). 3. Use Fresh Stock: If the stock is old or has been handled frequently, consider using a fresh, unopened container of the compound.
Reaction conditions promoting degradation. 1. pH Control: If your reaction is in solution, ensure the pH is controlled and avoid highly acidic or basic conditions unless required by the protocol. 2. Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating. 3. Light Protection: Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Step
On-column degradation. 1. Optimize Analytical Method: Evaluate the mobile phase composition and pH to ensure they are not causing degradation of the analyte on the column. 2. Lower Column Temperature: If using elevated column temperatures, try reducing the temperature to see if the unexpected peaks diminish.
Degradation in the sample vial. 1. Sample Preparation: Prepare samples for analysis immediately before injection. 2. Solvent Stability: Ensure the solvent used to dissolve the sample is compatible and does not promote degradation. Avoid protic or highly aqueous solvents for long-term storage of samples. 3. Control Samples: Analyze a freshly prepared sample alongside older samples to differentiate between degradation over time and in-analysis artifacts.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from stability studies of this compound.

Table 1: Illustrative Hydrolytic Stability of this compound (% Remaining) at 50°C

Time (hours) pH 4.0 pH 7.0 pH 9.0
0100.0100.0100.0
2498.599.895.2
4897.199.690.8
7295.899.486.5
16891.298.975.3

Table 2: Illustrative Photostability of this compound (% Remaining) under ICH Q1B Conditions

Condition Time (hours) % Remaining (Solid State) % Remaining (in Methanol Solution)
UV Light (200 Wh/m²) 2499.592.1
Visible Light (1.2 million lux hours) 16899.898.5
Dark Control 168100.0100.0

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a final concentration of approximately 1 mg/mL.

  • Incubation: Place the solutions in sealed vials and incubate them in a temperature-controlled oven at 50°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: Immediately neutralize the pH of the aliquots if necessary and dilute with a suitable mobile phase to an appropriate concentration for HPLC analysis.

  • Quantification: Use a validated stability-indicating HPLC method to determine the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Photostability Study (ICH Q1B)

  • Sample Preparation (Solid State): Spread a thin layer of solid this compound in a chemically inert and transparent container. Prepare a dark control sample by wrapping an identical container in aluminum foil.

  • Sample Preparation (Solution): Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL in a quartz cuvette or other appropriate transparent container. Prepare a dark control in a foil-wrapped container.

  • Exposure: Place the samples and their corresponding dark controls in a photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After the exposure period, analyze the solid and solution samples, as well as the dark controls, using a validated stability-indicating HPLC method.

  • Evaluation: Compare the amount of degradation in the exposed samples to that in the dark controls to determine the photolytic degradation.

Mandatory Visualizations

Degradation_Pathways main This compound hydrolysis_product 6-(piperidin-1-yl)pyrimidin-4-ol main->hydrolysis_product Hydrolysis (H₂O) photo_product Photodegradation Products main->photo_product Photodegradation (Light) thermal_product Thermal Degradation Products (e.g., HCl, NOx, COx) main->thermal_product Thermal Degradation (Heat) oxidation_product Oxidation Products main->oxidation_product Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Solid or Solution) hydrolysis Hydrolysis (pH 4, 7, 9) start->hydrolysis photolysis Photolysis (ICH Q1B) start->photolysis thermolysis Thermolysis (e.g., 80°C) start->thermolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation hplc Stability-Indicating HPLC hydrolysis->hplc photolysis->hplc thermolysis->hplc oxidation->hplc lcms LC-MS for Identification hplc->lcms Identify Degradants

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 4-Chloro-6-piperidin-1-ylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and scalable route is the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with piperidine. This reaction selectively substitutes one of the chlorine atoms with the piperidine moiety.

Q2: Which position on the 4,6-dichloropyrimidine ring is more reactive?

A2: In nucleophilic aromatic substitution on 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent. However, the regioselectivity can be influenced by steric and electronic effects if other substituents are present on the pyrimidine ring. For the reaction with piperidine, mono-substitution is the desired outcome.

Q3: What are the critical safety precautions for handling 4,6-dichloropyrimidine?

A3: 4,6-Dichloropyrimidine is a corrosive and toxic substance that can cause severe skin burns and eye damage.[1][2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common TLC mobile phase is a mixture of ethyl acetate and hexane.

Q5: What is the major potential byproduct in this synthesis?

A5: The primary byproduct is the di-substituted product, 4,6-di(piperidin-1-yl)pyrimidine. The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Ensure the reaction has gone to completion by TLC or HPLC monitoring.- Increase the reaction time or temperature if necessary.- Use a slight excess of piperidine (1.0-1.2 equivalents).
Formation of di-substituted byproduct.- Carefully control the stoichiometry of piperidine.- Maintain a lower reaction temperature to favor mono-substitution.
Loss of product during workup or purification.- Optimize the extraction and purification steps.- Recrystallization is a preferred method for purification on a large scale.
Presence of Unreacted 4,6-Dichloropyrimidine Insufficient piperidine or reaction time.- Add a small additional amount of piperidine and continue to monitor the reaction.- Ensure adequate mixing, especially on a larger scale.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Formation of Significant Amounts of 4,6-di(piperidin-1-yl)pyrimidine Excess piperidine.- Use no more than 1.2 equivalents of piperidine.
High reaction temperature.- Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) to improve selectivity.
Difficulty in Product Purification Co-elution of product and impurities during chromatography.- Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system like heptane and ethyl acetate.
Product is an oil or does not crystallize.- Try different solvent systems for recrystallization.- If the product is an oil, purify by column chromatography.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in an anhydrous solvent, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add piperidine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Scale-Up Considerations

For scaling up the synthesis, several modifications to the laboratory-scale protocol are recommended to ensure safety, efficiency, and product quality.

Parameter Laboratory Scale Scale-Up Recommendation Rationale
Solvent Anhydrous THF, DCM, AcetonitrileToluene or 2-Methyltetrahydrofuran (2-MeTHF)Higher boiling points for better temperature control; 2-MeTHF is a greener solvent alternative.
Base TriethylaminePotassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)K2CO3 is a cost-effective and easily removable inorganic base. DIPEA is a non-nucleophilic organic base suitable for larger scales.
Temperature Control Ice bath for addition, room temperature for reaction.Use of a reactor with a cooling/heating jacket for precise temperature control. Addition of piperidine should be done at a controlled rate to manage any exotherm.To prevent runaway reactions and minimize byproduct formation.
Work-up Liquid-liquid extraction.Quenching by carefully adding the reaction mixture to water or a mild acidic solution. The product can then be extracted.Safer handling of larger volumes.
Purification Column chromatography.Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).More economical and efficient for large quantities of solid product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-amination of Dichloropyrimidines

Entry Amine Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1Adamantane-containing aminesK2CO3 (4 eq)DMF1402460-95[3]
2Piperidine-Piperidine (excess)Reflux3-[1][2][4]
3Piperidine-Ethanol/Piperidine504-[5]

Note: The yields and reaction times are dependent on the specific substrates and conditions used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4,6-dichloropyrimidine and base in solvent add_piperidine Add piperidine dropwise at controlled temperature start->add_piperidine react Stir at room temperature (Monitor by TLC/HPLC) add_piperidine->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

logical_relationship cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes temp Temperature yield Yield temp->yield affects rate byproduct Byproduct Formation (Di-substituted) temp->byproduct higher temp increases stoich Stoichiometry (Piperidine:Dichloropyrimidine) stoich->yield affects stoich->byproduct excess increases base Base base->yield scavenges HCl purity Purity byproduct->purity decreases

Caption: Key parameters influencing the synthesis of this compound.

References

Technical Support Center: 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-piperidin-1-ylpyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding via nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with piperidine, is prone to two primary side reactions:

  • Hydrolysis: The chlorine atom on the pyrimidine ring is susceptible to hydrolysis, which can lead to the formation of the corresponding 6-piperidin-1-ylpyrimidin-4-ol. This is more likely to occur if there is residual water in the reactants or solvent, or if the reaction is worked up under aqueous acidic or basic conditions.[1][2]

  • Disubstitution: If the starting material is a dichloropyrimidine (e.g., 4,6-dichloropyrimidine), a second molecule of piperidine can displace the remaining chlorine atom, resulting in the formation of 4,6-di(piperidin-1-yl)pyrimidine. This is more prevalent with an excess of piperidine, higher reaction temperatures, or prolonged reaction times.

Q2: I am observing a byproduct with a different mass spectrum, suggesting the loss of chlorine and the addition of a hydroxyl group. What is happening?

A2: This observation is highly indicative of hydrolysis of the chloro group on the pyrimidine ring. Chloropyrimidines can react with water, especially under heating or in the presence of acids or bases, to form hydroxypyrimidines (which exist in equilibrium with their pyrimidone tautomers).[1][2] To minimize this, ensure all reactants and solvents are anhydrous and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction has produced a significant amount of a higher molecular weight impurity. How can I identify and prevent this?

A3: A higher molecular weight impurity often suggests a disubstitution reaction, where two piperidine molecules have reacted with the pyrimidine precursor. This is a common issue when using dichloropyrimidines as starting materials. To mitigate this, you can try the following:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the dichloropyrimidine to piperidine.

  • Lower the Temperature: Running the reaction at a lower temperature can increase the selectivity for monosubstitution.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is maximized.

Q4: Can the piperidine ring itself degrade or participate in side reactions?

A4: Under typical nucleophilic aromatic substitution conditions, the piperidine ring is generally stable. However, under harsh conditions, such as in the presence of strong oxidizing agents or at very high temperatures, degradation could occur, though this is not a common side reaction in this specific synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete ReactionExtend the reaction time or slightly increase the temperature. Monitor progress by TLC or LC-MS to determine the optimal endpoint.
Hydrolysis of ProductEnsure all glassware is oven-dried and reactants/solvents are anhydrous. Perform the reaction under an inert atmosphere.
Formation of Disubstituted ByproductCarefully control the stoichiometry of piperidine. Consider adding the piperidine solution dropwise to the dichloropyrimidine solution to maintain a low concentration of the nucleophile.
Product Loss During WorkupThe product may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with a suitable organic solvent.
Issue 2: Presence of Multiple Impurities in the Final Product
Potential Cause Troubleshooting Step
Hydrolysis and Disubstitution OccurringImplement measures to prevent both side reactions as described above (anhydrous conditions, controlled stoichiometry and temperature).
Impure Starting MaterialsVerify the purity of the starting dichloropyrimidine and piperidine by analytical techniques such as NMR or GC-MS before starting the reaction.
Thermal DegradationIf the reaction is run at a very high temperature, consider if the product or starting materials are susceptible to thermal decomposition. Lowering the reaction temperature may be beneficial.

Summary of Potential Side Reactions

The following table summarizes the key side reactions and the conditions that favor their formation.

Side Reaction Side Product Favorable Conditions Prevention Strategy
Hydrolysis6-piperidin-1-ylpyrimidin-4-olPresence of water, acidic or basic conditions, high temperature.Use anhydrous reactants and solvents; perform under an inert atmosphere; use non-aqueous workup if possible.
Disubstitution4,6-di(piperidin-1-yl)pyrimidineExcess piperidine, high temperature, long reaction time.Use a 1:1 stoichiometric ratio of reactants; control temperature and reaction time.

Experimental Protocols

Synthesis of this compound

This is a general protocol and may require optimization for specific scales and equipment.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. For example, reflux and distill tetrahydrofuran (THF) over sodium/benzophenone ketyl immediately before use.

    • Ensure the starting 4,6-dichloropyrimidine and piperidine are of high purity and free from water.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,6-dichloropyrimidine (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of piperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous THF.

  • Reaction Execution:

    • Add the piperidine/triethylamine solution dropwise to the stirred solution of 4,6-dichloropyrimidine at 0 °C over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material and formation of the desired product.

  • Workup and Purification:

    • Quench the reaction by adding cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any unreacted starting material and side products.

Visualizations

The following diagrams illustrate the main synthetic pathway and potential side reactions.

main_reaction start 4,6-Dichloropyrimidine product This compound start->product + Piperidine (1 eq.) piperidine Piperidine

Caption: Main synthetic route to this compound.

side_reactions cluster_main Main Reaction cluster_side Side Reactions start 4,6-Dichloropyrimidine product This compound start->product + Piperidine (1 eq.) hydrolysis Hydrolysis Product (6-piperidin-1-ylpyrimidin-4-ol) product->hydrolysis + H2O disubstitution Disubstitution Product (4,6-di(piperidin-1-yl)pyrimidine) product->disubstitution + Piperidine (excess)

Caption: Potential side reactions from this compound.

References

Validation & Comparative

Unraveling the Structure: A Comparative NMR Spectral Analysis of 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the NMR spectral data for 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry, against a structurally related alternative, 4,6-Dichloropyrimidine. This objective comparison, supported by experimental data and protocols, aims to facilitate a deeper understanding of the spectroscopic characteristics of substituted pyrimidines.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and the alternative compound, 4,6-Dichloropyrimidine. The data for this compound is predicted based on established chemical shift principles and analysis of structurally similar compounds, while the data for 4,6-Dichloropyrimidine is based on experimental findings.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound (Predicted)H-2~8.4Singlet
H-5~6.7Singlet
Piperidine H-α~3.6Triplet
Piperidine H-β, γ~1.6 - 1.7Multiplet
4,6-Dichloropyrimidine (Experimental)[1]H-28.82Singlet
H-57.46Singlet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)C-2~158
C-4~162
C-5~105
C-6~165
Piperidine C-α~45
Piperidine C-β~26
Piperidine C-γ~24
4,6-Dichloropyrimidine (Experimental)C-2~159
C-4, C-6~161
C-5~122

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is crucial for accurate data interpretation and comparison.

1. Sample Preparation:

  • Weigh 10-20 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution if any particulate matter is present to avoid compromising the spectral quality.

  • Transfer the clear solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to obtain a spectrum with adequate signal intensity.

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • Integration of the ¹H NMR signals provides the relative ratio of protons in different chemical environments.

  • Analysis of splitting patterns (multiplicity) in the ¹H NMR spectrum reveals information about neighboring protons (J-coupling).

Visualizing the Analysis

To better understand the relationship between the molecular structure and the resulting NMR signals, as well as the overall analytical workflow, the following diagrams are provided.

Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_spectra Predicted NMR Signals img img H_NMR ¹H NMR H-2: ~8.4 ppm (s) H-5: ~6.7 ppm (s) H-α: ~3.6 ppm (t) H-β,γ: ~1.6-1.7 ppm (m) img->H_NMR Proton Environments C_NMR ¹³C NMR C-2: ~158 ppm C-4: ~162 ppm C-5: ~105 ppm C-6: ~165 ppm C-α: ~45 ppm C-β: ~26 ppm C-γ: ~24 ppm img->C_NMR Carbon Environments

Caption: Correlation of molecular structure with predicted NMR signals.

NMR Spectral Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcq DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProc->Analysis Structure Structure Elucidation / Verification Analysis->Structure

Caption: General workflow for NMR spectral analysis.

References

Unveiling Molecular Fingerprints: A Comparative Mass Spectrometry Guide to 4-Chloro-6-piperidin-1-ylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering a unique molecular fingerprint that is critical for identification, purity assessment, and metabolic studies. This guide provides a comparative analysis of the mass spectrometric behavior of 4-Chloro-6-piperidin-1-ylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry, alongside two structurally related, commercially available compounds: 2,4-Diamino-6-piperidinopyrimidine and 4,6-Dichloropyrimidine.

This document presents a predicted fragmentation pathway for this compound, supported by established principles of mass spectrometry, and contrasts it with the experimental data of its analogs. Detailed experimental protocols for acquiring mass spectra are also provided to facilitate the replication and validation of these findings in a research setting.

Comparative Analysis of Mass Spectra

The differentiation of this compound from its structural analogs via mass spectrometry is readily achievable due to their distinct molecular weights and fragmentation patterns. While all three compounds share a pyrimidine core, the nature and arrangement of their substituents dictate the specific fragmentation pathways observed upon ionization.

This compound is anticipated to exhibit a molecular ion peak corresponding to its molecular weight. The presence of both a chlorine atom and a piperidinyl group provides two primary sites for initial fragmentation. The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, will be a clear indicator of the presence of a single chlorine atom.

2,4-Diamino-6-piperidinopyrimidine , a known impurity of the drug Minoxidil, presents a different fragmentation profile. Lacking the chloro substituent, its fragmentation is primarily driven by the piperidinyl and amino groups.

4,6-Dichloropyrimidine offers a simpler fragmentation pattern, characterized by the sequential loss of its two chlorine atoms from the pyrimidine ring, providing a clear contrast to the more complex fragmentation of the piperidinyl-substituted analogs.

The following table summarizes the predicted and experimental mass-to-charge ratios (m/z) for the major ions of these three compounds.

Compound Molecular Ion (M+) Key Fragment 1 Key Fragment 2 Key Fragment 3
This compound 197/199 (Predicted)162 (Predicted, [M-Cl]+)113 (Predicted, [M-C5H10N]+)84 (Predicted, [C5H10N]+)
2,4-Diamino-6-piperidinopyrimidine 193 (Experimental)[1]178 (Experimental, [M-NH]+)123 (Experimental)110 (Experimental)[1]
4,6-Dichloropyrimidine 148/150/152 (Experimental)[2]113/115 (Experimental, [M-Cl]+)78 (Experimental, [M-2Cl]+)52 (Experimental)

Predicted Fragmentation Pathway of this compound

The electron ionization (EI) mass spectrum of this compound is predicted to display a series of characteristic fragment ions. The fragmentation process is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is expected to proceed through several pathways, primarily involving the cleavage of the C-Cl bond and fragmentation of the piperidine ring.

Fragmentation_Pathway_of_this compound M This compound (m/z = 197/199) F1 [M-Cl]+ (m/z = 162) M->F1 -Cl F2 [M-C5H10N]+ (m/z = 113/115) M->F2 -C5H10N F3 [C5H10N]+ (m/z = 84) M->F3 F4 [M-HCl]+ (m/z = 161) M->F4 -HCl Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing SP1 Weigh Compound SP2 Dissolve in Solvent SP1->SP2 SP3 Dilute to Working Concentration SP2->SP3 A1 Inject Sample into GC-MS SP3->A1 A2 Separation and Ionization A1->A2 A3 Mass Analysis A2->A3 A4 Detection A3->A4 DP1 Acquire Mass Spectrum A4->DP1 DP2 Identify Molecular and Fragment Ions DP1->DP2 DP3 Compare with Reference Data DP2->DP3

References

A Comparative Analysis of 4-Chloro-6-piperidin-1-ylpyrimidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-Chloro-6-piperidin-1-ylpyrimidine serves as a versatile intermediate and a subject of interest for its potential pharmacological activities. This guide provides an objective comparison of this compound with its structural analogs, supported by available experimental data to inform further research and drug development endeavors.

Overview of this compound

This compound is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position and a piperidine ring at the 6-position of the pyrimidine core. The presence of the reactive chlorine atom makes it a key building block for the synthesis of more complex molecules through nucleophilic substitution reactions.

Structurally Similar Compounds for Comparison

For a comprehensive comparison, we will focus on analogs of this compound with variations at the 2, 4, and 5 positions of the pyrimidine ring, as well as modifications to the piperidine moiety. Key comparators include:

  • 2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of various bioactive molecules, including the well-known hair growth stimulant, Minoxidil.

  • 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): A metabolite and impurity of Minoxidil, lacking the N-oxide group.

  • Minoxidil (2,4-diamino-6-piperidin-1-ylpyrimidine 1-oxide): An N-oxide derivative with potent vasodilatory properties.

  • Analogs with substituted piperidine rings: Modifications on the piperidine ring can significantly influence the compound's pharmacological profile.

  • Analogs with alternative substituents at the 6-position: Replacing the piperidine ring with other heterocyclic or aliphatic groups.

Comparative Biological Activity

While specific quantitative biological data for this compound is not extensively available in the public domain, we can infer its potential activities by comparing it with its well-studied analogs. The primary areas of biological investigation for this class of compounds include antimicrobial, antifungal, and cytotoxic activities.

Data Presentation

Table 1: Comparative Antimicrobial and Antifungal Activity of Pyrimidine Analogs

CompoundOrganismActivity MetricValue
2,4,6-Trisubstituted PyrimidinesStaphylococcus aureusMICSignificant Activity
2,4,6-Trisubstituted PyrimidinesEscherichia coliMICSignificant Activity
2,4,6-Trisubstituted PyrimidinesCandida albicansMICSignificant Activity
4-Amino-2-pyrimidinyl-5'-nitro-2'-thienylsulfideYeasts & DermatophytesMICActive
Substituted PyrimidinesAspergillus fumigatusMIC0.39 - 0.78 µg/ml
Substituted PyrimidinesTrichophyton mentagrophytesMIC0.19 µg/ml
Substituted PyrimidinesCryptococcus neoformansMIC1.56 µg/ml

Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a compound that inhibits visible growth of a microorganism.

Table 2: Comparative Cytotoxicity of Pyrimidine Analogs against Cancer Cell Lines

Compound ClassCell LineActivity MetricValue (µM)
Pyrido[2,3-d]pyrimidine DerivativesMCF-7 (Breast Cancer)IC500.57
Pyrido[2,3-d]pyrimidine DerivativesHepG2 (Liver Cancer)IC500.99
4-Amino-thieno[2,3-d]pyrimidinesMCF-7 (Breast Cancer)IC500.013
4-Amino-thieno[2,3-d]pyrimidinesMDA-MB-231 (Breast Cancer)IC50Not specified
3,5-bis(benzylidene)-4-piperidonesOral Squamous CarcinomaCC50Highly Toxic
3,5-bis(benzylidene)-4-piperidonesColon AdenocarcinomaCC50Highly Toxic

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (cytotoxic concentration 50%) is the concentration of a compound that kills 50% of cells in a given time.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells with microbial suspension and compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells add_compound Treat cells with various concentrations of the test compound incubate_cells->add_compound incubate_treatment Incubate for a specified duration (e.g., 48h or 72h) add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves the reaction of a di- or tri-chlorinated pyrimidine with piperidine or a substituted piperidine. The reactivity of the chlorine atoms on the pyrimidine ring can be influenced by the other substituents present.

General Synthetic Pathway

G start 2,4,6-Trichloropyrimidine product This compound (or analog) start->product Nucleophilic Substitution piperidine Piperidine (or substituted piperidine) piperidine->product

Caption: General synthetic route to this compound.

This reaction is a nucleophilic aromatic substitution where the piperidine nitrogen attacks the electron-deficient carbon atom of the pyrimidine ring, displacing a chlorine atom. The reaction conditions can be tuned to achieve selective substitution at different positions.

Conclusion

While direct biological data for this compound is limited, a comparative analysis with its structural analogs suggests its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of antimicrobial, antifungal, and anticancer research. The synthetic accessibility of this compound and the potential for diverse functionalization at the 2, 4, and 5-positions of the pyrimidine ring, as well as on the piperidine moiety, make it an attractive starting point for medicinal chemistry campaigns. Further biological evaluation of this compound and a broader library of its derivatives is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

Comparative Guide to the Biological Assay Validation of 4-Chloro-6-piperidin-1-ylpyrimidine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biological assays for the validation of 4-Chloro-6-piperidin-1-ylpyrimidine, a novel small molecule with potential kinase inhibitory activity. The following sections detail experimental protocols and present data in a comparative format to aid in the selection of appropriate validation strategies.

Introduction

This compound is a synthetic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are known to exhibit a wide range of biological activities, frequently targeting protein kinases involved in cellular signaling pathways. This guide outlines a validation workflow for characterizing the inhibitory potential of this compound, from initial biochemical assays to cell-based functional assessments.

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a specific tyrosine kinase, for instance, "Kinase X," which is a key component of a signaling pathway that promotes cell proliferation. The proposed mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Kinase X, thereby blocking downstream signaling and reducing cell viability.

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Recruitment & Activation Substrate Substrate Kinase_X->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Signaling_Cascade Signaling_Cascade pSubstrate->Signaling_Cascade Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Activation 4_Chloro_6_piperidin_1_ylpyrimidine 4_Chloro_6_piperidin_1_ylpyrimidine 4_Chloro_6_piperidin_1_ylpyrimidine->Kinase_X Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Upregulation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical signaling pathway of Kinase X.

Experimental Validation Workflow

A tiered approach is recommended for the validation of this compound, starting with broad screening and progressing to more specific cellular assays.

Validation_Workflow Start Start Biochemical_Screening Biochemical Screening (e.g., Luminescence Kinase Assay) Start->Biochemical_Screening Determine_IC50 Determine IC50 (Biochemical) Biochemical_Screening->Determine_IC50 Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT, Resazurin) Determine_IC50->Cell_Viability_Assay Determine_GI50 Determine GI50 (Cellular) Cell_Viability_Assay->Determine_GI50 Target_Engagement Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) Determine_GI50->Target_Engagement Validate_Mechanism Validate On-Target Mechanism Target_Engagement->Validate_Mechanism End End Validate_Mechanism->End

Caption: Experimental workflow for kinase inhibitor validation.

Comparison of Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified kinase enzyme.

Assay TypePrincipleAdvantagesDisadvantagesTypical IC50 for Control (Staurosporine)
Luminescence-Based (e.g., Kinase-Glo®) Measures the amount of ATP remaining after a kinase reaction.[1]High sensitivity, wide dynamic range, homogeneous "add-and-read" format.[2]Indirect measurement of kinase activity.5-20 nM[3]
Fluorescence Resonance Energy Transfer (FRET) Measures the phosphorylation of a fluorescently labeled substrate.[4]Direct measurement of product formation, suitable for kinetic studies.[5]Requires specific labeled substrates and antibodies, potential for compound interference.10-50 nM
Radiometric Assay Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into a substrate.[6]Gold standard for sensitivity and direct measurement.[6]Use of radioactive materials, requires specialized handling and disposal.2-10 nM

Table 1: Comparison of In Vitro Kinase Assay Formats.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a method to measure the activity of Kinase X in the presence of an inhibitor by quantifying the amount of ADP produced.[3]

Materials:

  • Kinase X enzyme

  • Kinase X substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[3]

    • Add 2.5 µL of Kinase X to each well.[3]

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[3]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.[3]

    • Incubate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.[3]

    • Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

  • Analysis: Plot luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Comparison of Cell-Based Assays

Cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.Inexpensive, widely used.Can be affected by changes in cellular metabolism not related to viability, requires a solubilization step.[7]
Resazurin (AlamarBlue) Assay Measures the reduction of the blue dye resazurin to the fluorescent pink resorufin by viable cells.[7]More sensitive than MTT, non-toxic to cells, homogeneous format.[8]Can be sensitive to changes in the cellular redox state.
ATP-Based Assay (e.g., CellTiter-Glo®) Measures the amount of ATP present, which correlates with the number of viable cells.[7]Very sensitive, rapid, suitable for high-throughput screening.[7]ATP levels can fluctuate with metabolic state.
Western Blotting Detects the phosphorylation status of a specific downstream substrate of the target kinase.[9]Provides mechanistic insight into target engagement and pathway inhibition.Low throughput, semi-quantitative.

Table 2: Comparison of Cell-Based Assay Formats.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on the viability of a cancer cell line expressing Kinase X.[10]

Materials:

  • Cancer cell line expressing Kinase X

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Western Blot for Downstream Target Phosphorylation

This protocol is designed to confirm that this compound inhibits the activity of Kinase X within the cell by measuring the phosphorylation of its direct downstream substrate.[9][11]

Materials:

  • Cancer cell line expressing Kinase X

  • This compound

  • Stimulating ligand for the Kinase X pathway (if applicable)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with varying concentrations of this compound for 1-2 hours. Stimulate with the appropriate ligand for 15-30 minutes to activate the Kinase X pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[11]

    • Incubate with the primary anti-phospho-substrate antibody overnight at 4°C.[11]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[9]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate and a loading control to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate and then to the loading control.

Summary of Expected Quantitative Data

The following table provides an example of the type of data that would be generated from the described assays for a promising kinase inhibitor.

AssayParameterThis compoundStaurosporine (Control)
Luminescence Kinase AssayIC50 (nM)5015[3]
FRET Kinase AssayIC50 (nM)6530
MTT Cell Viability AssayGI50 (µM)1.20.05
Western Blot Analysisp-Substrate InhibitionDose-dependent decreaseSignificant decrease

Table 3: Example Comparative Data for a Putative Kinase Inhibitor.

Conclusion

The validation of a novel compound such as this compound requires a multi-faceted approach. This guide provides a framework for comparing and selecting appropriate biochemical and cell-based assays to characterize its potential as a kinase inhibitor. By employing a combination of these methods, researchers can obtain a comprehensive understanding of the compound's potency, cellular efficacy, and mechanism of action.

References

Comparative Guide to 4-Chloro-6-piperidin-1-ylpyrimidine and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization data for 4-Chloro-6-piperidin-1-ylpyrimidine and its commercially available alternative, 4-Chloro-6-morpholinopyrimidine. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate building blocks for chemical synthesis and drug discovery programs.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, serving as the core scaffold for a wide array of therapeutic agents. The functionalization of the pyrimidine ring allows for the modulation of physicochemical properties and biological activity. This compound is a versatile intermediate, with the chlorine atom at the 4-position providing a reactive site for nucleophilic substitution, enabling the synthesis of diverse compound libraries. This guide presents available characterization data for this compound and compares it with 4-Chloro-6-morpholinopyrimidine, an alternative with a different heterocyclic substituent at the 6-position.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its morpholino analog is presented in Table 1. These properties are crucial for assessing the drug-likeness and suitability of these compounds for further chemical modifications.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Chloro-6-morpholinopyrimidine
Molecular Formula C₉H₁₂ClN₃C₈H₁₀ClN₃O
Molecular Weight 197.66 g/mol 200.64 g/mol
CAS Number 34383-58-95754-19-8
Appearance Predicted: SolidWhite to off-white solid
Boiling Point Predicted: 323.5±35.0 °C at 760 mmHgNot available
Melting Point Not available102 - 106 °C

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. Below is a comparison of the available and predicted spectral data for this compound and the experimental data for 4-Chloro-6-morpholinopyrimidine.

This compound

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • Pyrimidine Ring Protons: A singlet for the proton at the 5-position is expected around δ 6.5-7.0 ppm. Another singlet for the proton at the 2-position should appear further downfield, likely in the range of δ 8.0-8.5 ppm.

  • Piperidine Ring Protons: Broad multiplets are expected for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) are likely to be in the δ 3.5-4.0 ppm region. The remaining protons on the β and γ carbons would likely appear as multiplets in the δ 1.5-2.0 ppm range.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, typically between δ 150-170 ppm. The carbon bearing the chlorine atom (C4) would be significantly deshielded.

  • Piperidine Ring Carbons: The carbons of the piperidine ring are expected in the aliphatic region. The α-carbons adjacent to the nitrogen would be around δ 45-55 ppm, while the β and γ carbons would be found further upfield, around δ 20-30 ppm.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z 197, with a characteristic M+2 isotope peak for the chlorine atom at approximately 32% of the M⁺ peak intensity.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the piperidine ring, and fragmentation of the pyrimidine core.

4-Chloro-6-morpholinopyrimidine

Experimental characterization data for 4-Chloro-6-morpholinopyrimidine is more readily available.

¹H NMR Spectrum (CDCl₃, 400 MHz):

  • δ 8.61 (s, 1H, pyrimidine H-2)

  • δ 6.54 (s, 1H, pyrimidine H-5)

  • δ 3.80 (t, J = 4.8 Hz, 4H, morpholine -CH₂-O-)

  • δ 3.71 (t, J = 4.8 Hz, 4H, morpholine -CH₂-N-)

¹³C NMR Spectrum (CDCl₃, 101 MHz):

  • δ 163.4, 161.5, 158.9 (pyrimidine C2, C4, C6)

  • δ 107.8 (pyrimidine C5)

  • δ 66.8 (morpholine -CH₂-O-)

  • δ 44.5 (morpholine -CH₂-N-)

Mass Spectrum (EI):

  • Molecular Ion (M⁺): m/z 199

  • Key Fragments: m/z 170, 142, 114

Experimental Protocols

A general synthetic protocol for the preparation of 4-Chloro-6-(substituted amino)pyrimidines involves the nucleophilic substitution of a chlorine atom on a di- or trichloropyrimidine with the desired amine.

General Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine:

A solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is treated with piperidine, often in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the HCl byproduct. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by removing the solvent, partitioning the residue between an organic solvent and water, and purifying the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway where a substituted pyrimidine might act and a typical experimental workflow for its synthesis and characterization.

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Kinase C Kinase C Kinase B->Kinase C Transcription Factor Transcription Factor Kinase C->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Kinase B Inhibition

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

G Synthesis and Characterization Workflow Start Start Reaction Nucleophilic Substitution: 4,6-Dichloropyrimidine + Piperidine/Morpholine Start->Reaction Workup Solvent Removal & Aqueous Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR (1H, 13C) Mass Spectrometry Melting Point Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for synthesis and analysis.

Conclusion

Both this compound and 4-Chloro-6-morpholinopyrimidine are valuable building blocks for medicinal chemistry. While experimental data for the former is limited, its properties can be reasonably predicted based on related structures. The choice between these two analogs will depend on the specific synthetic goals and the desired physicochemical properties of the final compounds. The morpholino analog, being slightly more polar, may offer different solubility and pharmacokinetic profiles compared to the piperidinyl derivative. Researchers are encouraged to perform thorough characterization of any synthesized compounds to confirm their identity and purity.

Purity Analysis of Synthesized 4-Chloro-6-piperidin-1-ylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes, from biological activity to safety profiles. This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-Chloro-6-piperidin-1-ylpyrimidine, a key building block in medicinal chemistry. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by hypothetical experimental data to illustrate the comparison.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on the properties of the analyte and the potential impurities. Below is a comparative summary of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for this compound and its non-volatile impurities.Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.Provides quantitative and structural information about the main component and impurities without the need for reference standards for every impurity (qNMR).
Sensitivity High, especially with UV or MS detectors.Very high, particularly with a mass spectrometer detector.Generally lower sensitivity compared to chromatographic methods, but excellent for quantification of major components.
Impurity Identification Tentative identification by retention time and UV spectrum. Definitive identification requires an MS detector (LC-MS).High-confidence identification of volatile impurities through mass spectral library matching.Excellent for structural elucidation of unknown impurities present at sufficient concentration.
Sample Preparation Simple dissolution in a suitable solvent.Can be more complex, sometimes requiring derivatization to increase volatility.Simple dissolution in a deuterated solvent.
Analysis Time Typically 15-30 minutes per sample.Typically 15-45 minutes per sample.Can range from a few minutes for a simple 1H spectrum to several hours for more complex 2D experiments.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate the main component from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 10 90
      20 10 90
      21 70 30

      | 25 | 70 | 30 |

Hypothetical Data Presentation:

Peak No. Retention Time (min) Area (%) Identity
13.50.5Impurity A (e.g., 4,6-Dichloropyrimidine)
28.299.0This compound
310.10.3Impurity B (e.g., Dimer)
412.50.2Impurity C (e.g., 4-Hydroxy-6-piperidin-1-ylpyrimidine)
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities that may be present from the synthesis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-500 m/z

Hypothetical Data Presentation:

Peak No. Retention Time (min) Area (%) Identity (based on MS library)
15.10.1Residual Solvent (e.g., Toluene)
215.899.8This compound
318.20.1Unidentified Volatile Impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard (for qNMR, e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • For quantitative analysis (qNMR), add a known amount of a certified internal standard to the sample solution and acquire the spectrum with appropriate parameters for quantification (e.g., longer relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃):

  • δ 8.45 (s, 1H, pyrimidine H-2)

  • δ 6.50 (s, 1H, pyrimidine H-5)

  • δ 3.60 (t, 4H, piperidine H-2', H-6')

  • δ 1.65 (m, 6H, piperidine H-3', H-4', H-5')

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):

  • δ 162.5 (C-4)

  • δ 161.0 (C-6)

  • δ 158.0 (C-2)

  • δ 105.0 (C-5)

  • δ 45.0 (C-2', C-6')

  • δ 25.5 (C-4')

  • δ 24.5 (C-3', C-5')

Visualizations

To better illustrate the workflow and decision-making process in purity analysis, the following diagrams are provided.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Data Evaluation & Decision cluster_outcome Outcome start Synthesized Crude Product hplc HPLC-UV Analysis start->hplc Non-volatile impurities gcms GC-MS Analysis start->gcms Volatile impurities nmr NMR Analysis start->nmr Structural confirmation & qNMR evaluate Evaluate Purity Data hplc->evaluate gcms->evaluate nmr->evaluate pass Purity ≥ 95% evaluate->pass Meets Specification fail Purity < 95% evaluate->fail Does Not Meet Specification release Release for Use pass->release purify Further Purification fail->purify purify->start Re-analyze

Caption: General workflow for the purity analysis of a synthesized chemical compound.

AnalyticalMethodSelection cluster_input Analytical Need cluster_decision_tree Decision Tree cluster_methods Recommended Method need Determine Purity of This compound q1 Volatile or Thermally Labile? need->q1 hplc HPLC q1->hplc Thermally Labile gcms GC-MS q1->gcms Volatile q2 Need Structural Confirmation? q3 Need to Identify Unknown Impurities? q2->q3 No nmr NMR q2->nmr Yes q3->hplc No lcms LC-MS q3->lcms hplc->q2 gcms->q2

Caption: Decision tree for selecting the appropriate analytical method.

Common Impurities and Synthesis Byproducts

The synthesis of this compound typically involves the reaction of a dichloropyrimidine with piperidine. Potential impurities can arise from starting materials, side reactions, or degradation.

  • Starting Materials: Unreacted 4,6-dichloropyrimidine.

  • Side Products:

    • Disubstituted product: 4,6-di(piperidin-1-yl)pyrimidine, formed if the reaction is not well-controlled.

    • Hydrolysis product: 4-Hydroxy-6-piperidin-1-ylpyrimidine, if water is present in the reaction mixture.

  • Related Substances:

    • Isomers formed during synthesis.

    • Products of over-chlorination or incomplete chlorination if starting from a hydroxy-pyrimidine.

A thorough purity analysis should aim to detect and quantify these potential impurities to ensure the quality and reliability of the synthesized this compound for its intended research and development applications.

Spectroscopic Analysis of 4-Chloro-6-piperidin-1-ylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 4-Chloro-6-piperidin-1-ylpyrimidine against structurally related analogues. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound and its variants. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two selected alternative compounds: 4,6-Dichloropyrimidine and 2,4-Diamino-6-chloropyrimidine. It is important to note that the data for the target compound, this compound, is based on predicted values due to the limited availability of experimental spectra in public databases.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) ~8.5 (s, 1H)SingletPyrimidine H-2
~6.7 (s, 1H)SingletPyrimidine H-5
~3.6 (t, 4H)TripletPiperidine H-2', H-6'
~1.6 (m, 6H)MultipletPiperidine H-3', H-4', H-5'
4,6-Dichloropyrimidine 8.82SingletPyrimidine H-2
7.46SingletPyrimidine H-5
2,4-Diamino-6-chloropyrimidine 6.57 (s, 2H)Singlet-NH₂
6.31 (s, 2H)Singlet-NH₂
5.69 (s, 1H)SingletPyrimidine H-5

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~163Pyrimidine C-6
~161Pyrimidine C-4
~159Pyrimidine C-2
~100Pyrimidine C-5
~45Piperidine C-2', C-6'
~26Piperidine C-4'
~25Piperidine C-3', C-5'
4,6-Dichloropyrimidine 161.5Pyrimidine C-4, C-6
158.0Pyrimidine C-2
120.0Pyrimidine C-5
2,4-Diamino-6-chloropyrimidine 163.5Pyrimidine C-2, C-4
160.0Pyrimidine C-6
85.0Pyrimidine C-5

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) [M]+ ≈ 211/213Predicted fragments may include loss of Cl, piperidine ring fragments.
4,6-Dichloropyrimidine [M]+ = 148/150/152113, 86, 75
2,4-Diamino-6-chloropyrimidine [M]+ = 144/146109, 82, 67

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound (Predicted) ~2930, ~2850C-H stretching (aliphatic)
~1570, ~1550C=N, C=C stretching (pyrimidine ring)
~1200-1000C-N stretching
~800-600C-Cl stretching
4,6-Dichloropyrimidine ~1550, ~1400C=N, C=C stretching (pyrimidine ring)
~800C-Cl stretching
2,4-Diamino-6-chloropyrimidine ~3400-3100N-H stretching (amine)
~1650N-H bending
~1580, ~1450C=N, C=C stretching (pyrimidine ring)
~780C-Cl stretching

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Actual parameters may vary depending on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm. The number of scans is typically 16 to 64 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer with a proton-decoupled pulse sequence. The spectral width is typically around 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.

2. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane, methanol). For LC-MS, a suitable mobile phase is used.

  • Ionization: Electron Ionization (EI) is commonly used for GC-MS, typically at 70 eV. Electrospray Ionization (ESI) is common for LC-MS.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B C Infrared (IR) Spectroscopy - Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C, etc.) - Structural Connectivity A->D E Data Integration & Analysis B->E C->E D->E F Structure Elucidation E->F

Caption: A flowchart illustrating the typical workflow for chemical structure elucidation using various spectroscopic techniques.

A Comparative Guide to 4-Chloro-6-piperidin-1-ylpyrimidine and Other Pyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its prevalence in both natural products and synthetic drugs highlights its versatility and importance in targeting a wide array of biological processes. This guide provides a comparative analysis of 4-Chloro-6-piperidin-1-ylpyrimidine, a key intermediate, alongside other pyrimidine derivatives, with a focus on their potential applications in drug discovery, supported by generalized experimental data and detailed protocols.

While specific experimental data for this compound is limited in publicly available literature, its structural features—a reactive chlorosubstituent and a piperidine moiety—suggest significant potential for biological activity. The chloro group at the 4-position serves as a versatile synthetic handle for introducing various functional groups, enabling the exploration of structure-activity relationships (SAR). The piperidine ring can influence solubility, metabolic stability, and target engagement. This guide will leverage data from structurally related 4,6-disubstituted pyrimidines to provide a comparative context for the potential applications of this compound.

Comparative Analysis of Biological Activity

Pyrimidine derivatives have been extensively investigated for a multitude of therapeutic applications, including oncology, inflammation, and infectious diseases. The nature and position of substituents on the pyrimidine ring are critical determinants of their biological activity.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Selected 4,6-Disubstituted Pyrimidine Derivatives

Compound ClassRepresentative DerivativeTarget/Cell LineIC50 (µM)
4-Anilino-6-aryl-pyrimidines4-(4-chloroanilino)-6-(2-methylphenyl)pyrrolo[2,3-d]pyrimidineVEGFR-20.04
A4310.23
4-Amino-piperidine-pyrimidines4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)Akt10.008
4,6-Disubstituted Pyrimidines2,4-dichloro-6-(piperidin-1-yl)pyrimidinemTOR24 nM (Kᵢ)
PI3Kα76 nM (Kᵢ)

Note: The data presented are for structurally related compounds and are intended to provide a comparative benchmark for the potential activity of this compound.

The data in Table 1 suggests that substitutions at the 4- and 6-positions of the pyrimidine ring can lead to potent inhibition of various kinases and cancer cell lines. The chloro group at the 4-position of the title compound is a key precursor for synthesizing analogs with anilino or amino-piperidine moieties, which are common in kinase inhibitors.

Anti-inflammatory and Other Activities

Pyrimidine derivatives have also been explored as anti-inflammatory agents, often by targeting enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling cascades. Furthermore, the piperidine moiety is present in various CNS-active compounds, suggesting that this compound could serve as a scaffold for developing agents targeting neurological disorders. For instance, certain 4,6-disubstituted pyrimidines have been investigated as pan-muscarinic antagonists.[1]

Experimental Protocols

To facilitate the evaluation of this compound and its derivatives, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Assay)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is detected via a luciferase-based reaction that generates a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2, Aurora Kinase A)

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add the test compound at various concentrations to the wells of the plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature (typically 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][2][3][4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Synthetic Versatility of this compound

The following diagram illustrates the synthetic utility of the 4-chloro-6-substituted pyrimidine scaffold, highlighting the potential for diversification at the 4-position.

Synthetic_Versatility start 4,6-Dichloropyrimidine intermediate This compound start->intermediate Piperidine, Base product1 4-Anilino-6-piperidinylpyrimidine (Kinase Inhibitor Scaffold) intermediate->product1 Substituted Aniline, Coupling product2 4-Aminoalkyl-6-piperidinylpyrimidine intermediate->product2 Alkylamine product3 4-Alkoxy-6-piperidinylpyrimidine intermediate->product3 Alkoxide

Caption: Synthetic pathways from 4,6-dichloropyrimidine to diverse derivatives.

Generic Kinase Signaling Pathway

The diagram below represents a simplified, generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase1 GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A generic kinase signaling cascade and a potential point of inhibition.

References

A Comparative Guide to the Bioactivity of 4,6-Diarylpyrimidine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of a series of synthesized 4,6-diarylpyrimidine analogs, focusing on their antiproliferative properties and their mechanism of action as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented is compiled from published experimental data to support researchers in the field of oncology drug discovery.

Quantitative Bioactivity Data

The antiproliferative activity of the 4,6-diarylpyrimidine analogs was evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values for the most potent compounds, demonstrating their efficacy and selectivity.

Compound IDRXGI₅₀ (nM) vs. MCF-7 (Breast Cancer)GI₅₀ (nM) vs. HCT-116 (Colon Cancer)GI₅₀ (nM) vs. PC-3 (Prostate Cancer)
14 HH283542
17 4-OCH₃H253138
19 H4-Cl263340
22 4-OCH₃4-Cl222834
25 H4-F293644
29 4-OCH₃4-F243036
Erlotinib (Reference)202530
Sorafenib (Reference)232935

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

NCI-60 Human Tumor Cell Line Screen for Antiproliferative Activity

The in vitro anticancer activity of the synthesized pyrimidine derivatives was assessed using the National Cancer Institute's (NCI) 60 human tumor cell line panel.

  • Cell Culture and Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% Fetal Bovine Serum and 2 mM L-glutamine. For the assay, cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Preparation and Addition: Test compounds are solubilized in DMSO. A single dose (10 µM) of each compound is added to the wells, and the plates are incubated for an additional 48 hours.[1]

  • Cell Viability Measurement (Sulforhodamine B Assay):

    • Following incubation, cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.

    • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.[1]

    • Unbound dye is removed by washing five times with 1% acetic acid.

    • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, is determined from dose-response curves.

In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of EGFR and VEGFR-2 kinases was measured using a kinase assay kit.

  • Assay Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase domain in the presence of ATP. Inhibition of the kinase by a test compound leads to a decrease in the phosphorylation signal, which is measured via a luminescence-based method (Kinase-Glo™).

  • Procedure:

    • A serial dilution of the test compounds is prepared.

    • In a 96-well plate, the kinase buffer, the respective kinase enzyme (EGFR or VEGFR-2), and the test compound at various concentrations are added.[2]

    • The reaction is initiated by adding ATP and the specific substrate.

    • The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagent is added.

    • The luminescence, which is proportional to the amount of ATP remaining (and thus inversely proportional to kinase activity), is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value, the concentration required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Apoptosis Induction Analysis (Bax and Bcl-2 Levels)

The induction of apoptosis was evaluated by measuring the protein levels of the pro-apoptotic marker Bax and the anti-apoptotic marker Bcl-2 using Western blotting. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.

  • Cell Lysis: Cancer cells are treated with the test compounds for a specified time. Following treatment, cells are harvested and lysed in a suitable buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated after normalizing to the loading control.

Visualizations

EGFR/VEGFR-2 Signaling Pathway and Inhibition

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor 4,6-Diarylpyrimidine Analogs Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by 4,6-diarylpyrimidine analogs.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis Synthesis Synthesis of 4,6-Diarylpyrimidine Analogs NCI60 NCI-60 Cell Line Screen (Antiproliferative Activity) Synthesis->NCI60 KinaseAssay EGFR/VEGFR-2 Kinase Inhibition Assay NCI60->KinaseAssay Potent Compounds ApoptosisAssay Apoptosis Induction Analysis (Bax/Bcl-2 Ratio) KinaseAssay->ApoptosisAssay DataAnalysis Determination of GI₅₀, IC₅₀ and Structure-Activity Relationship (SAR) ApoptosisAssay->DataAnalysis

Caption: Workflow for the synthesis and biological evaluation of 4,6-diarylpyrimidine analogs.

Apoptosis Induction Pathway

Apoptosis_Pathway Inhibitor 4,6-Diarylpyrimidine Analogs Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of apoptosis induction via inhibition of Bcl-2 and activation of Bax.

References

Comparative Analysis of 4-Chloro-6-piperidin-1-ylpyrimidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Chloro-6-piperidin-1-ylpyrimidine, leveraging experimental data from structurally similar and well-characterized pyrimidine derivatives: 2,4-Diamino-6-chloropyrimidine and the widely-known drug, Minoxidil. Due to the limited availability of specific experimental results for this compound in publicly accessible literature, this document serves as a reference for researchers by presenting established data for its analogues, outlining detailed experimental protocols, and proposing potential biological pathways for investigation.

Data Presentation: Physicochemical and Biological Properties

To facilitate a clear comparison, the following tables summarize the known physicochemical and biological properties of 2,4-Diamino-6-chloropyrimidine and Minoxidil. These compounds share a core pyrimidine structure with this compound, making them relevant benchmarks.

Table 1: Physicochemical Properties of Comparator Pyrimidine Derivatives

Property2,4-Diamino-6-chloropyrimidineMinoxidil (2,4-diamino-6-(1-piperidinyl)-pyrimidine 3-oxide)
CAS Number 156-83-2[1][2]38304-91-5[3]
Molecular Formula C₄H₅ClN₄[1][2]C₉H₁₅N₅O[4]
Molecular Weight 144.56 g/mol [2][5]209.25 g/mol
Appearance White to off-white crystalline powder[2]White to off-white, crystalline powder[3]
Melting Point 199-202 °C[2]259-261 °C (decomposes)[3]
Solubility Soluble in water, more soluble in ethanol and methanol[2]Water: 2.2 mg/mL, Propylene glycol: 75 mg/mL, Methanol: 44 mg/mL, Ethanol: 29 mg/mL[3]
pKa 3.66 (Predicted)4.61[3]

Table 2: Biological Activity of Minoxidil

ActivityDescriptionKey Findings
Hair Growth Stimulation Used for the treatment of androgenetic alopecia.[3]Promotes hair growth and must be used continuously to maintain results.[3] 5% topical solution showed a greater increase in hair growth compared to 2% solution and placebo.[6]
Vasodilation Originally developed as an antihypertensive medication.[3][4]Acts as a potent peripheral vasodilator by opening ATP-sensitive potassium channels.[4]
Mechanism of Action The exact mechanism for hair growth is not fully understood.[4]It is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme in the scalp.[4] Minoxidil shortens the telogen (resting) phase of hair follicles and extends the anagen (growth) phase.[4]

Experimental Protocols

The following are detailed methodologies for the synthesis of pyrimidine derivatives, which can be adapted for the preparation and analysis of this compound and its comparison with alternatives.

Protocol 1: Synthesis of this compound (Proposed)

This protocol is based on the general principle of nucleophilic substitution on a di-chlorinated pyrimidine scaffold.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine

  • A suitable solvent (e.g., ethanol, isopropanol, or DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in the chosen solvent.

  • Add piperidine (1.2 equivalents) and the non-nucleophilic base (2.0 equivalents) to the solution.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

This established protocol involves the chlorination of a hydroxypyrimidine.[7]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 mL).

  • Stir the mixture at 97°C for 17 hours.[7]

  • Slowly add the reaction solution to ice water.

  • Stir the resulting solution at 90°C for 1 hour.[7]

  • Adjust the pH of the solution to 8 with NaOH.[7]

  • Extract the product with EtOAc (3 x 150 mL).[7]

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the white solid product.[7]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a proposed synthetic workflow and a hypothetical signaling pathway for this compound.

G cluster_workflow Proposed Synthetic Workflow 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Reaction 4,6-Dichloropyrimidine->Reaction Piperidine Piperidine Piperidine->Reaction Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final_Product This compound Characterization->Final_Product

Caption: Proposed synthetic workflow for this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Inhibitor This compound Inhibitor->Kinase_A

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While direct experimental validation for this compound is pending, this guide provides a solid foundation for researchers. The comparative data from 2,4-Diamino-6-chloropyrimidine and Minoxidil offer valuable insights into its potential physicochemical and biological characteristics. The detailed protocols and workflow diagrams provide a clear path for its synthesis and subsequent investigation. Future experimental work should focus on determining the biological activity of this compound in relevant assays and elucidating its mechanism of action to fully understand its potential as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-piperidin-1-ylpyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance based on established safety protocols for handling hazardous chemical waste. It is essential to consult the specific Safety Data Sheet (SDS) for 4-Chloro-6-piperidin-1-ylpyrimidine provided by the manufacturer and to adhere strictly to the chemical waste management guidelines established by your institution's Environmental Health and Safety (EHS) department.

The proper disposal of this compound is critical to ensure personnel safety and environmental compliance. As a chlorinated heterocyclic compound, it must be managed as regulated hazardous waste. Disposal into sanitary sewers or regular trash is strictly prohibited.[1] The primary disposal route involves collection by a licensed chemical waste management service for high-temperature incineration with flue gas scrubbing to neutralize hazardous decomposition products like hydrogen chloride.[2][3]

Hazard and Disposal Information Summary

The following table summarizes key safety and disposal information based on data for structurally similar chlorinated pyrimidine compounds.

ParameterInformation
Primary Hazards Expected to be irritating to eyes, skin, and the respiratory system. May be harmful if swallowed.[4]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields (or face shield), and a lab coat are mandatory. Work should be conducted in a well-ventilated area or chemical fume hood.[4][5]
Incompatible Materials Strong oxidizing agents and strong acids.[5]
Spill Cleanup Wear appropriate PPE. For solid spills, carefully sweep up to avoid dust generation and place in a labeled hazardous waste container.[5] Absorb liquid spills with an inert material.
Container Type Use a chemically compatible, sealable container (HDPE or glass) that is in good condition and has a secure screw-top cap. Plastic is often preferred.[6]
Disposal Method Collection as hazardous chemical waste for licensed disposal, typically via controlled incineration.[2] Do not discharge to sewer systems.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound, whether in pure form, in solution, or as contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous waste.

  • Segregate this waste stream from other chemical wastes unless explicitly permitted by your EHS office. Do not mix with incompatible materials.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the waste, including chemical-resistant gloves (nitrile is standard), safety goggles, and a lab coat.

3. Waste Collection and Container Management:

  • Primary Waste: Collect solid waste or concentrated solutions in a dedicated, properly labeled hazardous waste container.

  • Contaminated Labware: Disposable items (e.g., pipette tips, wipes) with gross contamination should be placed in the designated waste container.

  • Empty Containers: Original containers of this compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface the original label, and manage the empty container as directed by your EHS program.

  • Container Integrity: Ensure the waste container is in good condition, free of leaks, and made of a compatible material. Keep the container securely closed at all times except when adding waste.[6]

4. Labeling Hazardous Waste:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.

  • The label must include, at a minimum:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound". List all components if it is a mixture.

    • The approximate quantity or concentration.

    • Relevant hazard information (e.g., "Irritant," "Toxic").

    • The date waste was first added (accumulation start date).

    • Your name, lab number, and contact information.

5. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6]

  • Ensure the storage area is away from drains and incompatible chemicals.

6. Arranging for Disposal:

  • Once the container is full or you are finished generating this waste, submit a chemical waste pickup request to your institution's EHS department following their specific procedures.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect it directly from your designated area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Waste Generation identify_waste Identify Waste: This compound (Solid, Solution, or Contaminated Material) start->identify_waste ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe container Step 2: Select & Label Container - Chemically Compatible - Good Condition - Affix 'Hazardous Waste' Tag ppe->container collect Step 3: Collect Waste - Place solid/liquid waste in container - Include grossly contaminated items container->collect close_store Step 4: Secure & Store - Tightly close container - Store in designated Satellite Accumulation Area (SAA) collect->close_store request Step 5: Request Pickup Submit disposal request to EHS/Waste Management close_store->request end End: Waste Collected by EHS request->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Chloro-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Chloro-6-piperidin-1-ylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory.[1][2] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][3]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection against a broad range of chemicals.[1][3] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[1] For tasks with a higher risk of exposure, double gloving is recommended.[1]
Body Protection Laboratory CoatA flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[1][3] Clothing worn underneath should be made of natural fibers like cotton.[1][3]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[1] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1]
Respiratory Protection RespiratorUse of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are insufficient to control dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[3][6]

Experimental Protocol: Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling post_handling Post-Handling disposal Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_area Prepare clean work area prep_hood->prep_area handle_chemical Handle chemical in fume hood prep_area->handle_chemical handle_spill Contain any spills immediately handle_chemical->handle_spill post_decontaminate Decontaminate work surfaces handle_chemical->post_decontaminate handle_spill->post_decontaminate post_wash Wash hands thoroughly post_decontaminate->post_wash post_ppe Doff and dispose of PPE correctly post_wash->post_ppe disp_waste Collect all waste as hazardous post_ppe->disp_waste disp_label Label waste container clearly disp_waste->disp_label disp_store Store waste in designated area disp_label->disp_store disp_dispose Arrange for professional disposal disp_store->disp_dispose

Safe Handling and Disposal Workflow

Operational Plan

1. Preparation:

  • Before handling the compound, ensure that the work area is clean and uncluttered.

  • Verify that a chemical fume hood is functioning correctly.[1]

  • All necessary PPE should be inspected and worn properly.[1]

2. Handling:

  • All manipulations of this compound should be carried out within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • In case of accidental contact, immediately follow the first-aid measures outlined below.

3. Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

  • Decontaminate the work surface and any equipment used.[1]

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

1. Waste Characterization:

  • All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]

2. Waste Collection and Storage:

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed and approved waste disposal company, in accordance with all federal, state, and local regulations.[2][4][7] Do not pour down the drain.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.